4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on its physicochemical characteristics, offers a plausible synthetic route with detailed experimental protocols, and discusses the broader biological significance of the benzimidazolone core.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂O | [1][2] |
| Molecular Weight | 152.13 g/mol | [1][2] |
| CAS Number | 256519-10-5 | [1][2] |
Predicted Physicochemical Data
Computational models provide estimates for several key physicochemical properties of this compound. It is crucial to note that these are predictions and await experimental verification.
| Property | Predicted Value |
| Boiling Point | 116.9 ± 19.0 °C |
| Density | 1.366 ± 0.06 g/cm³ |
| pKa | 10.94 ± 0.30 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A plausible synthesis of this compound would involve the reaction of 3-fluoro-1,2-phenylenediamine with a suitable carbonyl source, such as urea or phosgene derivatives.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Benzimidazolone Synthesis
The following is a generalized experimental protocol that can be adapted for the synthesis of this compound, based on methods reported for similar compounds.[3][5]
Materials:
-
3-fluoro-1,2-phenylenediamine
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to a temperature between 160-200°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water or ice to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the product.
-
Filter the purified product, wash with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Spectroscopic Characterization (Analogous Compounds)
While specific spectral data for this compound is not available, data from closely related benzimidazole derivatives can provide an indication of the expected spectral characteristics.
¹H NMR: In DMSO-d₆, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H protons of the imidazole ring are expected to appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm.
¹³C NMR: Aromatic carbons generally resonate between δ 110-150 ppm. The carbonyl carbon (C=O) of the imidazolone ring is expected to appear significantly downfield, typically in the range of δ 150-170 ppm.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (152.13 g/mol ).
Biological Activity and Significance
The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7][8] Derivatives of benzimidazolone have demonstrated a wide array of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many benzimidazolone derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[1][3]
-
Antiviral Activity: The benzimidazolone nucleus is present in several compounds investigated for their antiviral properties, including against HIV.[3]
-
Anticancer Activity: Substituted benzimidazoles are known to interact with biopolymers and have been explored as potential anticancer agents.[7]
The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a benzimidazolone derivative.
References
- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. discovery.researcher.life [discovery.researcher.life]
4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS number 256519-10-5
Technical Whitepaper: 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
CAS Number: 256519-10-5
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific biological activity, detailed experimental protocols, and quantitative data for this compound is limited. This document provides available data on the core compound and presents a broader context based on the well-documented activities of the parent benzimidazole scaffold, from which this compound is derived.
Physicochemical Properties
This compound is a fluorinated derivative of the benzimidazole heterocyclic system. While comprehensive experimental data is scarce, the fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 256519-10-5 | N/A |
| Molecular Formula | C₇H₅FN₂O | N/A |
| Molecular Weight | 152.13 g/mol | N/A |
| Synonyms | 4-fluoro-1,3-dihydrobenzimidazol-2-one | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Solubility | Not Available | N/A |
Representative Synthesis Protocol
A common and established method for synthesizing the 1H-benzo[d]imidazol-2(3H)-one core is through the condensation of an o-phenylenediamine with urea.[1] A representative protocol for the synthesis of the title compound, this compound, would logically follow from this precedent, utilizing the corresponding fluorinated precursor.
2.1 Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
2.2 Detailed Methodology
Objective: To synthesize this compound via aqueous condensation.
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Urea
-
Deionized Water
-
Pressure-rated reaction vessel with stirring capability
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a pressure-rated reaction vessel, combine 3-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.0 to 1.2 eq).
-
Add deionized water to the vessel. The concentration can be varied, but a starting point is a solution where the diamine is approximately 5-10% by weight.[1]
-
Seal the reaction vessel securely.
-
Commence stirring and heat the mixture to a temperature between 120-160°C. The reaction is typically maintained at this temperature for several hours.[1] Monitor the reaction progress if analytical equipment is available. The reaction is driven by the evolution of ammonia gas.
-
After the reaction is deemed complete, cool the vessel to room temperature.
-
Upon cooling, the product, this compound, is expected to precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with cold deionized water to remove any unreacted urea and other water-soluble impurities.
-
Dry the purified product under vacuum to yield the final compound.
Biological Context of the Benzimidazole Scaffold
While this compound is not well-characterized, the benzimidazole core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively explored and shown to exhibit a wide range of biological activities.[2][3] Below are three prominent examples of therapeutic strategies employing benzimidazole derivatives.
3.1 GABA-A Receptor Positive Allosteric Modulation
Certain benzimidazole derivatives act as positive allosteric modulators (PAMs) at the GABA-A receptor, the primary inhibitory neurotransmitter-gated ion channel in the central nervous system.[4] These compounds bind to an allosteric site (often the benzodiazepine site) on the receptor complex, enhancing the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neurotransmission, which is therapeutically useful for anxiolytic and sedative effects.[5][6]
Caption: Allosteric modulation of the GABA-A receptor by a benzimidazole derivative.
3.2 PqsR Inhibition for Anti-Virulence in Pseudomonas aeruginosa
Benzimidazole-based compounds have been identified as inhibitors of the PqsR (MvfR) protein, a key transcriptional regulator in the quorum-sensing (QS) pathway of the pathogenic bacterium Pseudomonas aeruginosa.[7][8] PqsR controls the production of virulence factors and biofilm formation.[9] By inhibiting PqsR, these compounds disrupt bacterial communication, effectively "disarming" the pathogen without killing it, which may reduce the selective pressure for developing antibiotic resistance. This anti-virulence strategy can also render biofilms more susceptible to conventional antibiotics.[7]
Caption: Inhibition of the PqsR-mediated quorum sensing pathway.
3.3 Topoisomerase Inhibition for Anticancer Activity
A significant number of benzimidazole derivatives have been developed as anticancer agents that function by inhibiting DNA topoisomerases.[10][11] Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription.[12] Inhibitors, often referred to as "poisons," stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA.[13] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[12][14]
Caption: Mechanism of topoisomerase I inhibition by a benzimidazole derivative.
References
- 1. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. crsubscription.com [crsubscription.com]
- 13. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The general approach involves the initial reduction of a commercially available nitroaniline precursor to the corresponding ortho-phenylenediamine, followed by cyclization with a suitable carbonyl source to construct the target benzimidazolone ring system.
The proposed synthetic pathway is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-1,2-phenylenediamine
The initial step involves the reduction of 2-fluoro-6-nitroaniline to 3-fluoro-1,2-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 2-Fluoro-6-nitroaniline |
| Reagents | 10% Palladium on Carbon, Hydrogen Gas |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Pressure | 1-3 atm |
| Typical Yield | >90% |
Step 2: Synthesis of this compound
The final step is the cyclization of 3-fluoro-1,2-phenylenediamine to form the benzimidazolone ring. This can be achieved using various carbonylating agents, with urea being a common and accessible choice.
Protocol: Cyclization with Urea
-
Reaction Setup: Combine 3-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.5-2.0 eq) in a reaction flask.
-
Reaction Conditions: Heat the mixture in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in a melt at a temperature of 130-150 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
| Parameter | Value |
| Starting Material | 3-Fluoro-1,2-phenylenediamine |
| Reagents | Urea |
| Solvent/Conditions | DMF or melt |
| Temperature | 130-150 °C |
| Typical Yield | Moderate to good |
Characterization Data
The following table summarizes the key characterization data for the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2-Fluoro-6-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 47-48[1] | ¹H NMR (DMSO-d₆): δ 7.82 (d, 1H), 7.42 (m, 1H), 7.25 (s, 2H), 6.63 (m, 1H)[1] |
| 3-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Not readily available | Commercially available.[2][3] |
| This compound | C₇H₅FN₂O | 152.13 | Not readily available | Commercially available under CAS Number 256519-10-5.[4] |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. The described protocols for the reduction of 2-fluoro-6-nitroaniline and the subsequent cyclization of 3-fluoro-1,2-phenylenediamine provide a solid foundation for the laboratory-scale preparation of this valuable fluorinated benzimidazolone. The provided data and workflows are intended to support researchers in the fields of medicinal chemistry and drug development in their synthetic endeavors.
References
- 1. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
- 2. 3-Fluoro-1,2-phenylenediamine [sobekbio.com]
- 3. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]
- 4. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated benzimidazole derivative. The physicochemical properties of such compounds, particularly solubility and stability, are paramount in drug discovery and development. These parameters significantly influence bioavailability, formulation, and overall therapeutic efficacy. This technical guide outlines the standard experimental protocols for evaluating the aqueous solubility and chemical stability of this compound, providing a roadmap for its preclinical assessment.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method often employed in early drug discovery to identify potential solubility liabilities.[1][2]
Table 1: Typical Parameters for Kinetic Solubility Assessment
| Parameter | Typical Conditions | Rationale |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | Used to create a high-concentration stock solution. |
| Temperature | 25°C or 37°C | Represents room temperature and physiological temperature, respectively. |
| Incubation Time | 1-2 hours | Allows for rapid assessment, though equilibrium may not be reached.[3] |
| Detection Method | Nephelometry, UV-Vis Spectroscopy, LC-MS | Measures precipitation or quantifies the dissolved compound.[4][5] |
This method assesses solubility by measuring the scattering of light caused by insoluble particles that form when the compound precipitates from solution.[3][5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 245 µL) of PBS at pH 7.4.[3]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[3][4]
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution. This is a more accurate representation of a compound's intrinsic solubility.[5][6]
Table 2: Typical Parameters for Thermodynamic Solubility Assessment
| Parameter | Typical Conditions | Rationale |
| Solvent | Various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) | To assess pH-dependent solubility.[6] |
| Form of Compound | Solid (crystalline or amorphous) | Represents the state of the API in a formulation.[4] |
| Temperature | 25°C and/or 37°C | Standard experimental and physiological temperatures. |
| Incubation Time | 24-72 hours | To ensure equilibrium is reached.[1][7] |
| Separation Method | Centrifugation followed by filtration | To remove undissolved solid.[4][7] |
| Detection Method | HPLC-UV, LC-MS/MS | For accurate quantification of the dissolved compound.[6][8] |
The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
Phase Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[4][7]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6][8]
-
Data Reporting: The solubility is reported in µg/mL or µM.[8]
Stability Assessment
Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[9] It is crucial for determining storage conditions, re-test periods, and shelf-life.[9][10]
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.[11]
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, Room Temp to 80°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp to 80°C | To assess stability in basic conditions. |
| Oxidation | 3-30% H₂O₂, Room Temp | To evaluate susceptibility to oxidation. |
| Thermal Stress | 60-80°C (in solid state and solution) | To assess the impact of high temperature. |
| Photostability | ICH Q1B guidelines (exposure to UV and visible light) | To determine light sensitivity.[12] |
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (acid, base, water, peroxide). For thermal and photostability, use both solid and solution samples.
-
Stress Application: Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products and determine the loss of the parent compound.
Long-Term and Accelerated Stability Studies
These studies are performed to predict the shelf-life of a drug substance under defined storage conditions.[12][13]
Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Batch Selection: Use at least three primary batches of this compound for the study.[12]
-
Packaging: Store the compound in a container-closure system that simulates the proposed packaging for storage and distribution.[13]
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 4.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]
-
Attributes to Test: The testing should cover physical, chemical, and microbiological attributes that are susceptible to change, such as appearance, assay, purity (degradation products), and water content.[13]
-
Evaluation: The data is evaluated to establish a re-test period or shelf-life and to recommend storage conditions. A significant change is defined as a failure to meet the specification.[13]
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its successful development as a potential therapeutic agent. While specific data for this compound is not yet publicly available, the application of the standardized methodologies outlined in this guide will enable researchers to generate the necessary data to inform formulation strategies, predict in vivo behavior, and ensure the quality and safety of the final drug product. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, offer a robust framework for the comprehensive physicochemical characterization of this molecule.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. japsonline.com [japsonline.com]
- 10. www3.paho.org [www3.paho.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
Spectroscopic Data for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: A Search for Comprehensive Data
A comprehensive search for spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the characterization of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one has revealed a significant lack of publicly available experimental information for this specific compound. While the existence of this molecule is confirmed through supplier listings, which provide its chemical formula (C7H5FN2O), molecular weight (152.13 g/mol ), and CAS number (256519-10-5), detailed experimental spectra and the methodologies for their acquisition are not present in the reviewed literature.[1]
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a core repository of spectroscopic information for this compound. However, the absence of primary experimental data in scientific databases and publications prevents the creation of the requested detailed summary tables, experimental protocols, and associated visualizations at this time.
While data for the specific target molecule is unavailable, the search did yield spectroscopic information for a number of structurally related benzimidazole derivatives. This information, while not directly applicable to this compound, may be of interest to researchers working with similar chemical scaffolds. The following related compounds were found to have some level of spectroscopic characterization in the literature:
-
2-Phenyl-1H-benzo[d]imidazole derivatives: Various substituted analogs have been synthesized and characterized.
-
4-Amino-5-fluoro-1H-benzo[d]imidazol-2(3H)-one: This derivative shares the core benzimidazol-2-one structure with an additional amino group.
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives: These compounds feature a fluorophenyl group at the 2-position instead of the carbonyl group.[2][3]
-
4-Fluoro-1-methyl-1H-benzo[d]imidazole: This is a methylated version of a related benzimidazole.
-
4-(4-fluoro-phenyl)-1H-imidazole: A simpler imidazole derivative with a fluorophenyl substituent.
-
2-((1-(4-Fluorophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole: A more complex derivative with a different substituent at the 2-position.[4]
Researchers interested in the spectroscopic properties of this compound are encouraged to perform experimental characterization. The general methodologies for acquiring NMR, IR, and MS data for similar heterocyclic compounds are well-established and can be adapted for this molecule.
General Experimental Considerations for Spectroscopic Analysis
For researchers who may synthesize and characterize this compound, the following general experimental protocols for spectroscopic analysis are recommended based on standard practices for similar molecules:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra would likely be recorded on a 400 or 500 MHz spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for benzimidazole derivatives. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the aromatic protons on the benzene ring and the N-H protons of the imidazole ring.
-
¹³C NMR: Spectra would be acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). The same solvent and standard would be used. The spectrum would show signals for the carbon atoms of the benzimidazole core, including the carbonyl carbon.
-
¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR would be a crucial technique for characterization.
Infrared (IR) Spectroscopy:
-
Spectra would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Key vibrational bands to expect would include N-H stretching, C=O stretching of the carbonyl group, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS):
-
Mass spectra would likely be obtained using electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This would provide an accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.
Logical Workflow for Compound Characterization
For any newly synthesized or acquired compound for which spectroscopic data is unavailable, a logical experimental workflow is essential. The following diagram illustrates a typical process for the characterization of a novel chemical entity.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Due to the current lack of available data, this document serves to highlight the information gap for this compound and provide a foundational guide for researchers who may undertake its characterization. Future work to synthesize and analyze this compound would be a valuable contribution to the chemical research community.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives [mdpi.com]
The Biological Frontier of Fluorinated Benzimidazolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzimidazolones, with a focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present quantitative biological data, provide detailed experimental protocols, and visualize key signaling pathways.
Anticancer Activity of Fluorinated Benzimidazolones
Fluorinated benzimidazolones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.
Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics
A primary anticancer mechanism of many fluorinated benzimidazolones is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Two key kinase targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of these kinases, fluorinated benzimidazolones can halt the downstream signaling cascades that drive tumor growth.
Another important mechanism is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their proper function is dependent on the dynamic polymerization and depolymerization of tubulin proteins. Certain fluorinated benzimidazolone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Anticancer Data
The in vitro anticancer activity of fluorinated benzimidazolones is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative fluorinated benzimidazolone derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzimidazolone Series 1 | HCT-116 (Colon) | 1.94 - 3.46 | [1] |
| Fluorinated Benzimidazolone Series 1 | A549 (Lung) | Potent Activity | [1] |
| Fluorinated Benzimidazolone Series 1 | MCF-7 (Breast) | Potent Activity | [1] |
| Fluorinated Benzimidazolone Series 1 | U-87 MG (Glioblastoma) | Potent Activity | [1] |
| Fluorinated Benzimidazole Hybrid 5a | HepG-2 (Liver) | ~3.87 | [2] |
| Fluorinated Benzimidazole Hybrid 5a | HCT-116 (Colon) | ~8.34 | [2] |
| Fluorinated Benzimidazole Hybrid 5a | MCF-7 (Breast) | Potent Activity | [2] |
| Fluorinated Benzimidazole Hybrid 5a | HeLa (Cervical) | Potent Activity | [2] |
| Fluorinated Benzimidazole Hybrid 6g | HepG-2 (Liver) | ~3.34 | [2] |
| Fluorinated Benzimidazole Hybrid 6g | HCT-116 (Colon) | ~10.92 | [2] |
| Fluorinated Benzimidazole Hybrid 6g | MCF-7 (Breast) | Potent Activity | [2] |
| Fluorinated Benzimidazole Hybrid 6g | HeLa (Cervical) | Potent Activity | [2] |
Antimicrobial Activity of Fluorinated Benzimidazolones
In addition to their anticancer properties, fluorinated benzimidazolones have shown promising activity against a range of pathogenic bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency by increasing the lipophilicity of the molecule, thereby facilitating its penetration through microbial cell membranes.[3]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for several fluorinated benzimidazolone derivatives against various bacterial and fungal strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | [3] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole (18) | Gram-negative bacteria | 31.25 | [3] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole (18) | Bacillus subtilis | 7.81 | [3] |
| 2-(o-fluorophenyl)-5-methyl-benzimidazole (17) | Candida parapsilosis | 15.62 | [4] |
| Fluorinated Benzimidazole-Triazole Hybrids | Staphylococcus aureus | 64 | [5] |
| Fluorinated Benzimidazole-Triazole Hybrids | Escherichia coli | 64 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of fluorinated benzimidazolones.
Synthesis and Purification of a Representative Fluorinated Benzimidazolone
Objective: To synthesize 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
Materials:
-
4-fluorobenzaldehyde
-
o-phenylenediamine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of fluorinated benzimidazolones on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Fluorinated benzimidazolone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated benzimidazolone compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluorinated benzimidazolones against pathogenic microorganisms.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Fluorinated benzimidazolone derivatives (dissolved in DMSO)
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum suspension standardized to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
Objective: To determine the inhibitory activity of fluorinated benzimidazolones against EGFR or VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for the kinase
-
Fluorinated benzimidazolone derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate.
-
Prepare a kinase reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To assess the effect of fluorinated benzimidazolones on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., PIPES, MgCl₂, EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Fluorinated benzimidazolone derivatives (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a master mix containing tubulin, polymerization buffer, and the fluorescent reporter dye. Keep on ice.
-
Add serial dilutions of the test compounds to the wells of the pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding GTP to the tubulin master mix and immediately dispensing the mixture into the wells containing the compounds.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of fluorinated benzimidazolones.
Caption: EGFR Signaling Pathway Inhibition by Fluorinated Benzimidazolones.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Inhibition of Tubulin Polymerization by Fluorinated Benzimidazolones.
Caption: Experimental Workflow for Anticancer Evaluation.
Conclusion
Fluorinated benzimidazolones represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The strategic incorporation of fluorine enhances their biological activity, making them potent inhibitors of key cellular targets. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these versatile molecules for therapeutic applications. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs to combat cancer and infectious diseases.
References
An In-depth Technical Guide to 4-fluoro-1H-benzo[d]imidazol-2(3H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, its derivatives, and analogous compounds. It covers synthetic methodologies, biological activities, and experimental protocols, with a focus on their potential as kinase inhibitors and other therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. The this compound core, in particular, represents a promising starting point for the design of novel therapeutic agents. This guide will delve into the synthesis of this core structure and explore the biological significance of its derivatives and related analogs, with a particular emphasis on their role as kinase inhibitors.
Synthesis of the this compound Core
The synthesis of the this compound core relies on the preparation of its key precursor, 4-fluoro-1,2-phenylenediamine.
Synthesis of 4-fluoro-1,2-phenylenediamine
A common route to 4-fluoro-1,2-phenylenediamine begins with the nitration of 4-fluoroaniline, followed by reduction of the nitro group. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 4-fluoro-1,2-phenylenediamine [1]
-
Step 1: Acetylation of 4-fluoroaniline. To a cooled (0-5°C) mixture of acetic anhydride and glacial acetic acid, 4-fluoroaniline is added gradually. The resulting N-(4-fluorophenyl)acetamide is then nitrated using a mixture of nitric acid and sulfuric acid at low temperature to yield N-(4-fluoro-2-nitrophenyl)acetamide.[1]
-
Step 2: Hydrolysis. The N-(4-fluoro-2-nitrophenyl)acetamide is hydrolyzed using a solution of hydrochloric acid under reflux to produce 4-fluoro-2-nitroaniline.[1]
-
Step 3: Reduction. 4-fluoro-2-nitroaniline is reduced to 4-fluoro-1,2-phenylenediamine via catalytic hydrogenation using Raney nickel as the catalyst in ethanol under hydrogen pressure.[1]
The following diagram illustrates the synthetic workflow for 4-fluoro-1,2-phenylenediamine.
Caption: Synthetic pathway for 4-fluoro-1,2-phenylenediamine.
Cyclization to form the Benzimidazol-2-one Ring
With 4-fluoro-1,2-phenylenediamine in hand, the benzimidazol-2-one ring can be formed through cyclization with a suitable carbonyl source. Common reagents for this transformation include urea, phosgene derivatives (like ethyl chloroformate), and carbon dioxide.
Experimental Protocol: General Synthesis of Benzimidazol-2-ones
-
Method A: From Urea. 4-fluoro-1,2-phenylenediamine is heated with excess urea at high temperature (typically 130-180°C). The reaction proceeds with the evolution of ammonia.
-
Method B: From Ethyl Chloroformate. 4-fluoro-1,2-phenylenediamine is reacted with ethyl chloroformate in a suitable solvent such as pyridine or a mixture of ethanol and water, often under reflux conditions.
The following diagram illustrates the general cyclization process.
Caption: General cyclization to form the benzimidazol-2-one core.
Biological Activities of Fluorinated Benzimidazole Analogs
While specific biological data for this compound derivatives are not extensively reported in the literature, the broader class of fluorinated benzimidazoles has demonstrated a wide range of pharmacological activities. These analogs serve as valuable surrogates for predicting the potential therapeutic applications of the 4-fluoro-benzimidazolone scaffold.
Kinase Inhibition
Benzimidazole derivatives are well-established as potent kinase inhibitors. The fluorine substitution can enhance binding to the kinase active site and improve pharmacokinetic properties.
A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives have been synthesized and evaluated as multi-kinase inhibitors.[1] Compounds with fluoro substituents on the benzylidene ring demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Fluorinated Benzimidazole Analogs [1]
| Compound | Substitution | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6h | 2-Fluoro | 12.31 | 9.87 | 11.45 |
| 6i | 3-Fluoro | 8.92 | 7.82 | 9.17 |
| 6j | 4-Fluoro | 15.67 | 13.42 | 16.89 |
These compounds were also shown to inhibit key kinases such as EGFR, HER2, and CDK2.[1] For instance, compound 6h exhibited an IC₅₀ of 73.2 nM against EGFR and 23.2 nM against HER2.[1]
The proposed mechanism of action involves the induction of cell cycle arrest and apoptosis, accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1]
The following diagram depicts a simplified signaling pathway that could be targeted by such kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
GABA-A Receptor Modulation
Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[2] These compounds have shown improved metabolic stability compared to other GABA-A receptor modulators.[2]
Table 2: GABA-A Receptor Affinity of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Analogs [2]
| Compound | pKᵢ |
| 9 | 5.50 |
| 11 | 5.10 |
| 13 | 5.53 |
| 15 | 5.39 |
| 16 | 5.53 |
| 23 | 5.10 |
These compounds enhance GABA-induced ion currents, confirming their allosteric modulatory properties.[2] For example, compound 9 increased GABA-induced Cl⁻ currents to 172% of the GABA efficacy.[2]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors [2]
-
Preparation of Membranes: Membranes from rat cerebral cortex are prepared and stored at -80°C.
-
Incubation: The membranes are incubated with [³H]flumazenil and the test compounds in Tris-HCl buffer at 4°C.
-
Filtration and Measurement: The incubation is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for its derivatives are limited, the extensive research on analogous fluorinated benzimidazoles highlights the potential of this class of compounds, particularly as kinase inhibitors and modulators of ion channels.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against a panel of kinases and other relevant biological targets could uncover novel lead compounds for various diseases, including cancer and neurological disorders. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for such research endeavors.
References
Potential Therapeutic Targets of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: An In-depth Technical Guide
Disclaimer: This document provides a technical overview of potential therapeutic targets for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one based on the biological activities of structurally related benzimidazole derivatives. As of December 2025, there is no publicly available scientific literature that directly evaluates the therapeutic targets of this compound. The information presented herein is for research and drug development professionals and is based on established activities of analogous compounds.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets. This guide explores the potential therapeutic applications of this compound by examining the well-documented activities of its structural analogs. The primary putative targets identified through this analysis are the GABA-A receptor, Fatty Acid Amide Hydrolase (FAAH), and Soluble Epoxide Hydrolase (sEH). For each of these targets, this guide provides a summary of their therapeutic relevance, quantitative data from related benzimidazole derivatives, detailed experimental protocols for assessing compound activity, and diagrams of relevant signaling pathways and experimental workflows.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Positive Allosteric Modulators
Therapeutic Relevance
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for therapies aimed at treating anxiety, insomnia, epilepsy, and other neurological disorders. Positive allosteric modulators (PAMs) of the GABA-A receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA. This mechanism of action is considered to have a better safety profile than direct agonists. [1]Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as metabolically stable PAMs of the α1β2γ2 GABA-A receptor subtype, suggesting that this compound may possess similar activity.
Quantitative Data: Benzimidazole Derivatives as GABA-A Receptor PAMs
The following table summarizes the binding affinities of various benzimidazole derivatives for the GABA-A receptor.
| Compound ID | Structure | Target | Assay Type | pKi | Reference |
| Compound 9 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative | α1β2γ2 GABA-A Receptor | Radioligand Binding ([3H]flunitrazepam) | 5.5 | [2] |
| Compound 23 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | α1β2γ2 GABA-A Receptor | Radioligand Binding ([3H]flunitrazepam) | 6.05 | [2] |
| Zolpidem | Imidazo[1,2-a]pyridine derivative (Reference) | α1β2γ2 GABA-A Receptor | Radioligand Binding ([3H]flunitrazepam) | 7.39 | [3] |
Experimental Protocols
This protocol is adapted from studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. [2][3][4][5] Objective: To determine the binding affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Membrane Preparation: Whole brains from male Wistar rats (excluding cerebellum).
-
Buffer: Na-K phosphate buffer (pH 7.4).
-
Radioligand: [3H]Flunitrazepam (1 nM).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare GABA-A receptor-rich membranes from rat brains.
-
Incubate a 2 mg aliquot of the membrane preparation with 1 nM [3H]Flunitrazepam and varying concentrations of the test compound for 60 minutes at 25°C.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of 10 µM diazepam.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]Flunitrazepam binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional activity of test compounds as positive allosteric modulators of the GABA-A receptor.
Materials:
-
Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293) expressing recombinant human α1β2γ2S GABA-A receptors.
-
Recording Solution: Standard frog Ringer's solution or appropriate extracellular solution for the cell line.
-
Agonist: GABA.
-
Test Compounds: Solutions of this compound and its analogs.
-
Instrumentation: Two-microelectrode voltage-clamp setup or patch-clamp rig.
Procedure:
-
Prepare oocytes or cultured cells expressing the desired GABA-A receptor subtype.
-
Place the cell in the recording chamber and perfuse with the recording solution.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current response.
-
Co-apply the test compound with the same concentration of GABA and record the current response.
-
A potentiation of the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.
-
Perform concentration-response experiments to determine the EC50 of the modulatory effect.
Visualization of Signaling and Workflow
Caption: GABA-A receptor signaling and the putative action of a PAM.
Caption: Workflow for electrophysiological assessment of GABA-A receptor modulation.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Therapeutic Relevance
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. [6]Inhibition of FAAH leads to increased endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. [6]The benzimidazole scaffold has been explored for its potential as a source of FAAH inhibitors.
Quantitative Data: Benzimidazole Derivatives as FAAH Inhibitors
The following table presents the FAAH inhibitory activity of selected benzimidazole derivatives.
| Compound Class | Structure Feature | Target | IC50 | Reference |
| 4,5-diarylimidazole derivatives | N/A | FAAH | < 10 nM | [7] |
| Biphenyl-3-yl alkylcarbamates | Biphenyl-3-yl carbamate | FAAH | 4.6 nM (URB597) | [8] |
| Benzimidazole-oxadiazole hybrids | Benzimidazole-oxadiazole | FAAH | Not specified | [9] |
Experimental Protocols
This protocol is based on commercially available assay kits and published methodologies. [8][10][11][12][13] Objective: To determine the in vitro potency of test compounds to inhibit FAAH activity.
Materials:
-
Enzyme Source: Recombinant human or rat FAAH, or microsomal preparations.
-
Assay Buffer: Tris-HCl buffer (pH 8.8).
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic substrate.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
In a 96-well white, flat-bottom plate, add the FAAH enzyme solution to each well.
-
Add the test compound at various concentrations to the respective wells. Include wells for vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This protocol is based on a classic method for measuring FAAH activity. [14][15][16] Objective: To measure FAAH activity by quantifying the release of a radiolabeled product from a substrate.
Materials:
-
Enzyme Source: Homogenates from brain tissue or cells expressing FAAH.
-
Radiolabeled Substrate: [14C-ethanolamine]-Anandamide.
-
Reaction Buffer: Tris-HCl buffer (pH 8.0).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Instrumentation: Scintillation counter, chromatography system (e.g., C18 column).
Procedure:
-
Incubate the enzyme preparation with the radiolabeled substrate in the presence of varying concentrations of the test compound.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the radiolabeled product ([14C]-ethanolamine) from the unreacted substrate by chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the FAAH activity and the percent inhibition at each concentration of the test compound.
-
Determine the IC50 value as described in the fluorometric assay protocol.
Visualization of Signaling and Workflow
Caption: FAAH-mediated degradation of anandamide and putative inhibition.
Caption: Workflow for the fluorometric FAAH inhibition assay.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Therapeutic Relevance
Soluble Epoxide Hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. [17]By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for hypertension, inflammation, and pain. [17]Benzimidazole-containing compounds have been investigated as potent sEH inhibitors. [2][18]
Quantitative Data: Benzimidazole Derivatives as sEH Inhibitors
The following table summarizes the sEH inhibitory activity of some benzimidazole derivatives.
| Compound ID | Modification on Benzimidazole | Target | IC50 (µM) | Reference |
| 5a | N-Boc substituted | sEH | 0.081 | [2][18] |
| 6a | N-unsubstituted | sEH | 0.43 | [2][18] |
| 5b | N-Boc, thiourea linker | sEH | 0.052 | [2][18] |
| 6b | N-unsubstituted, thiourea linker | sEH | 0.35 | [2][18] |
| Diflapolin | Benzothiazole core (Reference) | sEH | 0.11 | [2][18] |
Experimental Protocols
This protocol is based on commercially available kits and published methods. [10][14][19][20] Objective: To determine the in vitro potency of test compounds to inhibit sEH activity.
Materials:
-
Enzyme Source: Recombinant human sEH.
-
Assay Buffer: Bis-Tris-HCl buffer (e.g., 25 mM, pH 7.0).
-
Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or a similar non-fluorescent substrate.
-
Positive Control: A known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
In a 96-well plate, add the recombinant human sEH enzyme solution to each well.
-
Add the test compound at various concentrations. Include vehicle and positive controls.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the sEH substrate (PHOME).
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~330-362 nm, Emission: ~465 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Signaling and Workflow
Caption: sEH-mediated metabolism of EETs and the effect of a putative inhibitor.
Caption: Workflow for the fluorometric sEH inhibition assay.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on structurally related benzimidazole derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be its potential as a positive allosteric modulator of GABA-A receptors, an inhibitor of Fatty Acid Amide Hydrolase, or an inhibitor of Soluble Epoxide Hydrolase. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to initiate the biological evaluation of this compound and its analogs. Further structure-activity relationship studies are warranted to elucidate the precise molecular targets and therapeutic potential of this compound.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document outlines a robust computational strategy based on established methodologies for analogous benzimidazolone derivatives. The guide covers virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction to elucidate potential biological targets and pharmacokinetic properties. The presented protocols and data table structures serve as a template for researchers initiating computational studies on this and related molecules.
Introduction to this compound
Benzimidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazolone core, in particular, has been investigated for various therapeutic applications. The subject of this guide, this compound, is a fluorinated analog within this class. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅FN₂O
-
Molecular Weight: 152.13 g/mol
-
CAS Number: 256519-10-5[1]
Hypothetical In Silico Modeling Workflow
The following workflow represents a standard and effective approach for the computational investigation of a novel small molecule like this compound.
Caption: A generalized workflow for the in silico analysis of small molecule interactions.
Experimental Protocols for In Silico Modeling
The following sections detail the methodologies for each stage of the proposed computational workflow. These protocols are based on common practices in the field of computational drug discovery.
Target Identification and Virtual Screening
The initial step involves identifying potential biological targets for this compound. This can be achieved through ligand-based or structure-based virtual screening.
-
Ligand-Based Virtual Screening:
-
Pharmacophore Modeling: A 3D pharmacophore model can be generated based on a set of known active ligands for a particular target class (e.g., kinases, GPCRs). The 3D structure of this compound is then screened against this model to assess its fit.
-
Similarity Searching: The chemical structure of the target molecule is used to search databases of bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar structures and known biological activities. This can provide clues to potential targets.
-
-
Structure-Based Virtual Screening (Reverse Docking):
-
Target Library Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be focused on a specific protein family (e.g., kinases) or can be a broader collection of druggable targets.
-
Docking: this compound is docked against the active sites of all proteins in the library.
-
Ranking: The proteins are ranked based on the predicted binding affinity (docking score) of the molecule. Top-ranked proteins are considered potential targets for further investigation.
-
Molecular Docking
Once potential targets are identified, molecular docking is used to predict the binding mode and affinity of this compound to the target protein.
-
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the PDB. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: A 3D conformation of this compound is generated and its energy is minimized.
-
Grid Generation: A docking grid is defined around the active site of the protein.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Molecular Dynamics (MD) Simulations
MD simulations are performed to assess the stability of the ligand-protein complex predicted by molecular docking and to gain insights into the dynamic nature of the interactions.
-
Protocol:
-
System Preparation: The docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in a stepwise manner with restraints on the protein and ligand, which are gradually released.
-
Production Run: A long-timescale (e.g., 100 ns) MD simulation is run without any restraints.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to monitor the intermolecular interactions over time.
-
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.
-
MM/PBSA and MM/GBSA Methods:
-
Snapshot Extraction: Snapshots of the ligand-protein complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics (MM) energy, polar and non-polar solvation energies are calculated.
-
Free Energy Calculation: The binding free energy is calculated by taking the difference between the energies of the complex and the individual protein and ligand, and averaging over all snapshots.
-
Data Presentation: Hypothetical Interaction Data
The following table structure can be used to summarize the quantitative data obtained from in silico modeling of this compound against a panel of hypothetical protein targets.
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Kinase A | -8.5 | 150 | Met123, Leu78, Val34 | Asp180 | Ala56, Phe178 |
| Protease B | -7.9 | 450 | Gly101, Ser150 | His45, Gln132 | Trp98, Ile145 |
| GPCR C | -9.2 | 50 | Tyr250, Phe180 | Asn110 | Val114, Leu245 |
Potential Signaling Pathway Involvement
Based on the common targets of benzimidazolone derivatives, a hypothetical signaling pathway that could be modulated by this compound is the MAP kinase pathway.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | Well absorbed |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance | Moderate | Primarily excreted through the kidneys |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Conclusion
While experimental data on the biological interactions of this compound is currently scarce, this guide provides a comprehensive framework for its in silico investigation. The outlined workflow, from target identification to ADMET prediction, offers a systematic approach to characterizing its potential as a therapeutic agent. The provided templates for data presentation and pathway visualization are intended to facilitate the planning and execution of such computational studies. Future experimental validation will be essential to confirm the predictions generated through these in silico models.
References
4-Fluoro-1H-benzo[d]imidazol-2(3H)-one: A Technical Review of a Scantily Explored Scaffold
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive literature review of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Initial investigations reveal a significant scarcity of published experimental data for this specific molecule. Therefore, this review will first present the limited available information for this compound before delving into a detailed analysis of the closely related and more extensively studied class of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. This related series offers valuable insights into the potential biological activities and synthetic strategies that could be applicable to the title compound.
This compound: The Knowns
This compound, with the CAS number 256519-10-5, is a fluorinated benzimidazolone derivative. Its basic chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H5FN2O | [1] |
| Molecular Weight | 152.13 g/mol | [1] |
| CAS Number | 256519-10-5 | [1] |
| Purity | Typically available at 95% or 97% | [1][2] |
Table 1: Physicochemical Properties of this compound.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a potential synthetic precursor has been identified as 3-Fluoro-1,2-benzenediamine (CAS 18645-88-0).[3] A general synthetic approach for benzimidazolone derivatives involves a two-step process:
-
Formation of the Benzimidazolone Core: Reaction of an isatoic anhydride with trimethylsilyl azide.
-
Alkylation: Subsequent reaction of the benzimidazolone core with a suitable alkylating agent.[4]
An alternative and common method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[5][6]
A proposed synthetic workflow for this compound is depicted in the following diagram:
Caption: Proposed synthesis of this compound.
A Closely Related Scaffold: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
Due to the limited data on this compound, this review now turns its focus to the structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives. This class of compounds has been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, offering potential therapeutic applications in neurological disorders.[5][7][8][9][10]
Biological Activity: GABA-A Receptor Modulation
Several studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as potent and metabolically stable positive allosteric modulators of the α1β2γ2 GABA-A receptor.[5][8][9] These compounds are of interest as they offer an alternative to imidazo[1,2-a]pyridine derivatives, which are prone to rapid biotransformation.[5][8][9]
The introduction of a fluorine atom at the 4-position of the phenyl ring has been shown to enhance metabolic stability without negatively impacting the molecular recognition at the GABA-A receptor.[7][9]
Table 2: Biological Activity of Selected 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives at the GABA-A Receptor.
| Compound | pKi | Efficacy (% of GABA response) | Aqueous Solubility (pH 7.4, µg/mL) | Reference |
| 9 | 5.53 | 172% | 50 | [5][8] |
| 11 | 5.1 | - | - | [5][9] |
| 13 | 5.5 | - | - | [5][9] |
| 15 | 5.39 | 105% | - | [5][8] |
| 16 | 5.53 | 124% | - | [5][8] |
| 23 | 6.05 | 132% | 74 | [5][8][9] |
| 25 | 5.02 | - | - | [9] |
| 29 | - | 112% | - | [5][8] |
Mechanism of Action
These benzimidazole derivatives act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, located at the α1/γ2 interface.[5][8] Molecular docking studies suggest that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold mimics the stereoelectronic properties of the imidazo[1,2-a]pyridine core of drugs like zolpidem.[5] The binding is stabilized by aromatic interactions with key amino acid residues, including Phe100, His102, Tyr160, and Tyr210 of the α1-subunit, and Phe77 and Tyr58 of the γ2-subunit.[5]
Caption: Signaling pathway for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.
Metabolic Stability
A key advantage of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is its improved metabolic stability compared to other GABA-A receptor modulators. Studies using human liver microsomes (HLMs) have shown that a significant percentage of the parent compound remains after incubation.[7] For instance, after 120 minutes of incubation, 90% of compound 9 and 89.13% of compound 23 remained unchanged.[7] The primary metabolic pathway appears to be hydroxylation.[7]
Table 3: Metabolic Stability of Selected 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives.
| Compound | % Parent Compound Remaining (120 min) | Main Metabolic Pathway | Reference |
| 9 | 90% | Hydroxylation | [7] |
| 23 | 89.13% | Hydroxylation | [7] |
Experimental Protocols
General Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
The synthesis of this class of compounds typically follows a three-step protocol:[5][7][9]
-
Condensation: Reaction of a commercially available 4-fluorobenzaldehyde with an appropriate diamine to yield the 2-(4-fluorophenyl)-1H-benzo[d]imidazole core.
-
Alkylation: Treatment with ethyl 2-bromoacetate to introduce an ester functional group.
-
Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, which serves as a key building block for further derivatization.
Caption: Experimental workflow for the synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.
Radioligand Binding Assay for GABA-A Receptor Affinity
The affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor is determined using a radioligand binding assay with [3H]flumazenil. The assay is typically performed using rat cortical membranes. The non-specific binding is determined in the presence of a high concentration of diazepam. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Metabolic Stability Assay
The metabolic stability is assessed by incubating the test compound with human liver microsomes (HLMs) in the presence of NADPH. The reaction is quenched at various time points, and the remaining amount of the parent compound is quantified by LC-MS/MS. The percentage of the parent compound remaining over time is then calculated.
Conclusion
While this compound remains a molecule with very limited published research, the extensive studies on the structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives provide a strong foundation for future investigations. The fluorinated benzimidazole scaffold demonstrates significant potential for the development of metabolically stable central nervous system agents, particularly as positive allosteric modulators of the GABA-A receptor. Further research is warranted to synthesize this compound and its derivatives and to evaluate their biological activities to determine if they share the promising therapeutic potential of their 2-aryl counterparts. This review serves as a guide for researchers and scientists interested in exploring the chemistry and pharmacology of this and related fluorinated benzimidazole scaffolds.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. aksci.com [aksci.com]
- 3. 3-Fluoro-1,2-benzenediamine | CAS#:18645-88-0 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed two-step experimental protocol for the synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the reduction of commercially available 2-fluoro-6-nitroaniline to the key intermediate, 3-fluoro-1,2-phenylenediamine. This intermediate subsequently undergoes a cyclization reaction with urea to yield the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
Benzimidazolone derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The introduction of a fluorine atom can modulate the physicochemical properties of these molecules, such as lipophilicity and metabolic stability, which is often beneficial in drug design. This compound is an important building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a straightforward and efficient synthesis route.
Experimental Protocols
Part 1: Synthesis of 3-fluoro-1,2-phenylenediamine (Intermediate)
This procedure details the reduction of a nitroaniline to a phenylenediamine using tin(II) chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-fluoro-6-nitroaniline | Reagent Grade, 98% | (e.g., Sigma-Aldrich) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | (e.g., Sigma-Aldrich) |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent, ~37% | (e.g., Fisher Scientific) |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | (e.g., VWR) |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | (e.g., Sigma-Aldrich) |
| Ethyl acetate (EtOAc) | ACS Grade | (e.g., Fisher Scientific) |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | (e.g., Fisher Scientific) |
| Deionized water | - | Laboratory supply |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-nitroaniline (5.00 g, 32.0 mmol) and ethanol (100 mL). Stir the mixture to obtain a suspension.
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (28.9 g, 128 mmol).
-
Reaction Initiation: Carefully add concentrated hydrochloric acid (50 mL) portion-wise to the stirred mixture. The reaction is exothermic, and the mixture will warm up.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up - Quenching and Basification: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add a 6 M aqueous solution of sodium hydroxide to neutralize the excess acid and precipitate tin salts. The mixture will become thick and white. Continue adding the NaOH solution until the pH of the aqueous layer is approximately 10-12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 3-fluoro-1,2-phenylenediamine as a solid.
Expected Yield: Approximately 75-85%.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the cyclization of the synthesized phenylenediamine with urea.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-fluoro-1,2-phenylenediamine | Synthesized in Part 1 | - |
| Urea | ACS Reagent, ≥99.0% | (e.g., Sigma-Aldrich) |
| Deionized water | - | Laboratory supply |
| Hydrochloric Acid (HCl) | 1 M solution | Prepared in-house |
Procedure:
-
Reaction Mixture: In a 50 mL round-bottom flask, thoroughly mix 3-fluoro-1,2-phenylenediamine (2.00 g, 15.9 mmol) and urea (1.90 g, 31.7 mmol).
-
Melt Reaction: Place the flask in a preheated oil bath at 150-160 °C. The mixture will melt and ammonia will evolve. Use a setup that allows for the safe venting of ammonia gas (e.g., in a fume hood).
-
Reaction Time: Continue heating for 4 hours. The melt will gradually solidify as the product forms.
-
Work-up - Isolation: Cool the flask to room temperature. To the solid residue, add 20 mL of hot deionized water and stir to break up the solid.
-
Purification: Filter the hot suspension and wash the collected solid with hot water (3 x 15 mL) to remove any unreacted urea and other water-soluble impurities.
-
Acid Wash: To further purify, suspend the solid in 20 mL of 1 M HCl, stir for 15 minutes, filter, and wash with deionized water until the filtrate is neutral.
-
Drying: Dry the purified this compound in a vacuum oven at 80 °C to a constant weight.
Expected Yield: Approximately 80-90%.
Data Presentation
Summary of Reaction Parameters and Yields
| Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Part 1 | 2-fluoro-6-nitroaniline | 156.11 | 5.00 | 32.0 | 3-fluoro-1,2-phenylenediamine | 126.13 | 4.04 | ~3.23 | ~80 |
| Part 2 | 3-fluoro-1,2-phenylenediamine | 126.13 | 2.00 | 15.9 | This compound | 152.12 | 2.42 | ~2.06 | ~85 |
Predicted Characterization Data for this compound
Note: The following data are predicted based on analogous structures and have not been experimentally verified in the cited literature.
| Analysis | Predicted Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.8 (br s, 1H, NH), 10.6 (br s, 1H, NH), 6.95-6.85 (m, 2H, Ar-H), 6.75-6.65 (m, 1H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.5 (C=O), 148.0 (d, JCF ≈ 240 Hz, C-F), 135.0 (d, JCF ≈ 10 Hz), 125.0 (d, JCF ≈ 5 Hz), 115.0 (d, JCF ≈ 20 Hz), 109.0, 107.0. |
| Mass Spec (ESI) | m/z: 153.04 [M+H]⁺, 175.02 [M+Na]⁺. |
| Appearance | Off-white to light brown solid. |
| Melting Point | >250 °C (decomposes). |
Visualizations
Experimental Workflow Diagramdot
Application Notes and Protocols for Antifungal Assays Using 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties. This document provides detailed application notes and protocols for the evaluation of the antifungal potential of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and its halogenated analogs. While specific data for the 4-fluoro derivative is not extensively available in public literature, this guide utilizes data from closely related 5-halo-1H-benzo[d]imidazol-2(3H)-one compounds to provide a representative framework for antifungal screening and mechanism of action studies.
The primary antifungal mechanisms of benzimidazole derivatives involve the disruption of fungal cellular integrity through two main pathways: the inhibition of ergosterol biosynthesis and the interference with microtubule assembly. These pathways are crucial for fungal cell membrane structure and cell division, respectively, making them excellent targets for antifungal drug development.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of representative halogenated benzimidazolone derivatives against common fungal pathogens. It is important to note that this data is compiled from studies on analogous compounds and should be used as a reference for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Halo-1H-benzo[d]imidazol-2(3H)-one Analogs
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Chloro-1H-benzo[d]imidazol-2(3H)-one | Candida albicans | 12.5 | Amphotericin B | 0.5 - 2.0 |
| Aspergillus niger | 25 | 0.5 - 2.0 | ||
| 5-Bromo-1H-benzo[d]imidazol-2(3H)-one | Candida albicans | 6.25 | Amphotericin B | 0.5 - 2.0 |
| Aspergillus niger | 12.5 | 0.5 - 2.0 |
Note: The data presented are representative values from literature on analogous compounds and may not reflect the exact activity of this compound.
Table 2: Zone of Inhibition for 5-Halo-1H-benzo[d]imidazol-2(3H)-one Analogs (10 µ g/disc )
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 5-Chloro-1H-benzo[d]imidazol-2(3H)-one | Candida albicans | 14 | Fluconazole | 18 |
| Aspergillus niger | 12 | 16 | ||
| 5-Bromo-1H-benzo[d]imidazol-2(3H)-one | Candida albicans | 16 | Fluconazole | 18 |
| Aspergillus niger | 15 | 16 |
Note: The data presented are representative values from literature on analogous compounds and may not reflect the exact activity of this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or analog)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, DMSO (for compound dissolution)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve the test compound in a minimal amount of DMSO and then dilute with RPMI-1640 medium to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Agar Disc Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antifungal activity of a compound.
Materials:
-
This compound (or analog)
-
Fungal strains
-
Mueller-Hinton Agar or Sabouraud Dextrose Agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Solvent for compound dissolution (e.g., DMSO)
-
Positive control antifungal discs (e.g., Fluconazole)
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal suspension as described in the MIC protocol.
-
Using a sterile swab, evenly streak the fungal suspension across the entire surface of the agar plate to create a lawn.
-
-
Application of Test Compound:
-
Dissolve the test compound in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution.
-
Allow the solvent to evaporate completely.
-
-
Incubation:
-
Place the impregnated discs, along with a positive control disc and a solvent control disc, onto the surface of the inoculated agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the clear zone around each disc where fungal growth has been inhibited. The diameter is measured in millimeters.
-
Signaling Pathway Diagrams
Ergosterol Biosynthesis Pathway Inhibition
Many benzimidazole derivatives function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.
Microtubule Assembly Disruption
Another key mechanism of action for some benzimidazoles is the disruption of microtubule polymerization. These compounds bind to β-tubulin, preventing the formation of microtubules, which are essential for mitosis and intracellular transport. This leads to the arrest of the cell cycle and ultimately, cell death.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers initiating antifungal assays with this compound and its analogs. By employing these standardized methods, researchers can effectively screen for antifungal activity, determine the potency of their compounds, and begin to elucidate the underlying mechanisms of action. Further studies should focus on generating specific data for this compound to confirm its activity profile and therapeutic potential.
Application Notes and Protocols for Cell-Based Assays with 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays with the novel compound 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. This document outlines the hypothetical mechanism of action, protocols for key experiments to assess its anti-cancer potential, and representative data.
Hypothetical Mechanism of Action
Based on the common activity of related benzimidazole derivatives, it is hypothesized that this compound (designated as Compound X) acts as a multi-kinase inhibitor, targeting key signaling pathways involved in cancer cell proliferation and survival.[1][2] The primary proposed mechanism is the inhibition of the Raf-MEK-ERK (MAPK) signaling cascade, a critical pathway that is often dysregulated in various cancers.[1] By inhibiting one of the kinases in this pathway, Compound X is presumed to block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Data Presentation
The cytotoxic activity of Compound X was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values, providing a benchmark for its potency. These values are representative of typical findings for active benzimidazole derivatives in similar assays.[3][4][5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| HepG2 | Liver Carcinoma | 15.6 |
| MCF-7 | Breast Carcinoma | 23.3 |
| HCT116 | Colorectal Carcinoma | 10.2 |
Experimental Protocols
Detailed methodologies for foundational experiments to characterize the cellular effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol quantifies the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Compound X) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the diluted Compound X solutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with Compound X at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
In Vitro Kinase Assay
This assay measures the ability of Compound X to inhibit the activity of a specific kinase in a cell-free system. This example uses a generic fluorescence-based protocol.[10][11][12][13]
Materials:
-
Purified recombinant kinase (e.g., a member of the MAPK pathway)
-
Biotinylated peptide substrate for the kinase
-
This compound (Compound X)
-
ATP
-
Kinase buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of Compound X in the kinase buffer.
-
Add the kinase and its peptide substrate to the wells of the 384-well plate.
-
Add the diluted Compound X to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percentage of kinase inhibition for each concentration of Compound X and determine the IC50 value.
Visualizations
Caption: Workflow for evaluating the anti-cancer effects of Compound X.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. In vitro kinase assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: 4-fluoro-1H-benzo[d]imidazol-2(3H)-one as a Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one as a valuable fragment for fragment-based drug design (FBDD). This document outlines its potential applications, physicochemical properties, a proposed synthetic protocol, and detailed experimental procedures for its use in drug discovery campaigns.
Introduction to this compound as a Fragment
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bicyclic nature provides a rigid framework for presenting substituents in defined vectors, while the lactam functionality of the 2-one derivative offers key hydrogen bond donor and acceptor groups for target interaction. The introduction of a fluorine atom at the 4-position of the benzene ring can subtly modulate the electronic properties and binding interactions of the molecule, potentially improving metabolic stability and binding affinity.
This compound (Molecular Formula: C₇H₅FN₂O, Molecular Weight: 152.13 g/mol ) is an attractive fragment for FBDD due to its low molecular weight, adherence to the "Rule of Three," and the presence of versatile functional groups for chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a drug discovery fragment.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | ChemUniverse[1] |
| Molecular Weight | 152.13 g/mol | ChemUniverse[1] |
| CAS Number | 256519-10-5 | ChemUniverse[1] |
| Purity | Typically >97% | ChemUniverse[1] |
Synthesis Protocol
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route.
Materials:
-
3-Fluoro-o-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-o-phenylenediamine (1 equivalent) and urea (2 equivalents).
-
Reaction: Gently heat the mixture in an oil bath to 130-140 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 2-3 hours until the evolution of ammonia ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then treated with a dilute solution of hydrochloric acid to neutralize any remaining ammonia and dissolve basic impurities.
-
Isolation: The crude product is collected by filtration, washed with cold water, and then recrystallized from an ethanol/water mixture.
-
Purification: If necessary, the product can be further purified by treating the recrystallization solution with activated charcoal to remove colored impurities. The final product should be dried under vacuum.
Application in Fragment-Based Drug Design
This compound is an ideal candidate for inclusion in a fragment library for screening against a variety of biological targets, particularly kinases and enzymes. Its structural features allow it to participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions.
Experimental Workflow for FBDD
The general workflow for utilizing this compound in an FBDD campaign is depicted below.
References
Application Notes and Protocols for the Derivatization of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization strategies for the 4-fluoro-1H-benzo[d]imidazol-2(3H)-one scaffold, a promising starting point for the development of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for related benzimidazole cores and can be adapted for the target molecule.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the purine base of ATP allows it to effectively target the ATP-binding site of various kinases. The introduction of a fluorine atom at the 4-position of the 1H-benzo[d]imidazol-2(3H)-one core can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. Further derivatization at the N1, N3, and other available positions on the benzimidazole ring allows for the fine-tuning of potency and selectivity against specific kinase targets.
Synthetic Derivatization Strategies
The derivatization of the this compound core can be achieved through various synthetic routes. The primary points for modification are the nitrogen atoms of the imidazole ring (N1 and N3) and potentially the aromatic ring, although substitutions on the benzene moiety are less common starting from the pre-formed heterocycle.
A general workflow for the derivatization process is illustrated below:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Protocol 1: N-Alkylation/N-Arylation of this compound
This protocol describes a general method for the introduction of alkyl or aryl substituents at the N1 or N3 position of the benzimidazolone core.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or Aryl halide (e.g., 4-fluorobenzyl bromide) (1.1 equiv)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound and the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise to the suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.
Kinase Inhibition Assays
The inhibitory activity of the synthesized derivatives against specific kinases can be determined using various in vitro assays.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant kinase, and substrate.
-
Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubate the plate for a predefined period at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C or 37 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
While specific data for this compound derivatives is not extensively available in the public domain, the following table summarizes the kinase inhibitory activities of various related benzimidazole derivatives to provide an indication of the potential of this scaffold.
| Compound ID | R1-substituent | R2-substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | H | 4-methoxyphenyl | Aurora A | 50-100 | [1] |
| 2 | H | 3,4,5-trimethoxyphenyl | Aurora A | 20-50 | [1] |
| 3 | H | 4-(4-methylpiperazin-1-yl)phenyl | c-Met | <10 | [2] |
| 4 | H | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | c-Met | <10 | [2] |
| 5 | H | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | EGFR | 10-20 (µM) | [3] |
| 6 | H | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | HER2 | 10-20 (µM) | [3] |
Note: The compound structures in this table are derivatives of a general benzimidazole core and not specifically this compound. The data is intended to be illustrative of the potential for this class of compounds.
Relevant Signaling Pathway
Many benzimidazole derivatives have been shown to target kinases involved in cell cycle regulation and proliferation. One such family of kinases is the Aurora kinases.
Caption: Simplified signaling pathway involving Aurora A kinase, a target for benzimidazole inhibitors.[1]
Inhibition of Aurora A kinase by benzimidazole derivatives can lead to the suppression of histone H3 phosphorylation, resulting in G2/M phase cell cycle arrest and ultimately inducing apoptosis in cancer cells.[1]
Conclusion
The this compound scaffold represents a versatile starting point for the design and synthesis of novel kinase inhibitors. The synthetic protocols provided herein offer a foundation for creating a library of derivatives for screening against a panel of kinases. The combination of targeted synthesis, robust biological evaluation, and structure-activity relationship studies will be crucial in the development of potent and selective kinase inhibitors based on this promising scaffold.
References
- 1. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in various matrices. The methodologies described herein are based on established principles of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly employed for the quantification of small molecule drugs and related substances.
While specific validated methods for this compound are not widely published, the following protocols represent robust starting points for method development and validation.
Introduction
This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC with UV Detection: A cost-effective and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma and urine.
The logical relationship for selecting an appropriate analytical method is outlined below.
HPLC with UV Detection Protocol
This protocol provides a general method for the quantification of this compound in bulk powder or simple formulations.
3.1. Principle
The compound is separated from impurities on a reversed-phase HPLC column and detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.
3.2. Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Sonicator
3.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
3.2.4. Sample Preparation Workflow
3.3. Expected Performance Data (Example)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS/MS Bioanalytical Protocol
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.
4.1. Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix. The extract is then subjected to LC-MS/MS analysis. The compound is separated by reversed-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
4.2. Experimental Protocol
4.2.1. Reagents and Materials
-
This compound reference standard
-
This compound-¹³C₆, ¹⁵N₂ (or other suitable SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
4.2.2. Instrumentation
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
4.2.3. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: [M+H]⁺ → fragment ion (to be determined) |
| IS: [M+H]⁺ → fragment ion (to be determined) |
4.2.4. Sample Preparation Workflow (Protein Precipitation)
Application Notes and Protocols for High-Throughput Screening of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications. The introduction of a fluorine atom to the benzimidazole core, specifically at the 4-position of the benzo ring, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. Libraries of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one derivatives, therefore, represent a valuable source of novel chemical matter for drug discovery.
High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[1][2] This application note provides a detailed protocol for the high-throughput screening of a hypothetical this compound library to identify inhibitors of a target protein kinase. The protocols and workflows described herein are adaptable to various kinase targets and cellular contexts.
Data Presentation
The following tables summarize hypothetical quantitative data from a primary screen and subsequent dose-response analysis for the identification of lead compounds from a this compound library.
Table 1: Summary of Primary High-Throughput Screen at 10 µM Compound Concentration
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Hit Criteria | >50% Inhibition |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
| Z'-factor | 0.85 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| F-BIM-001 | 0.25 | 98 |
| F-BIM-002 | 0.89 | 95 |
| F-BIM-003 | 1.52 | 92 |
| F-BIM-004 | 3.10 | 88 |
| F-BIM-005 | 8.75 | 75 |
Experimental Protocols
General High-Throughput Screening Workflow
The overall workflow for the high-throughput screening of the this compound library is depicted below. This process involves library preparation, primary screening, confirmation of hits, and dose-response analysis to determine the potency of the confirmed hits.
Caption: High-Throughput Screening Workflow.
Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay suitable for HTS, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.
Materials:
-
This compound compound library
-
Recombinant protein kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white, solid-bottom assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 100 nL of each compound from the 10 µM daughter plates to the 384-well assay plates.
-
For controls, dispense 100 nL of DMSO (negative control) and a known kinase inhibitor (positive control) into designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer containing the protein kinase and its corresponding substrate peptide at twice the final desired concentration.
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Briefly centrifuge the plates to ensure proper mixing.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate the luminescent signal.
-
Incubate the plates at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis
Primary Screen Data Analysis:
-
Calculate the percentage inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50%).
-
Assess the quality of the assay by calculating the Z'-factor:
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
Dose-Response Analysis:
-
For confirmed hits, perform a serial dilution to create a concentration-response curve.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors. The identified hits from the this compound library could potentially inhibit the kinase in this pathway, thereby blocking downstream signaling events.
References
Application Notes and Protocols for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical properties of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and the well-documented activities of the broader benzimidazole class of compounds in agriculture. To date, there is limited direct published research on the specific agricultural applications of this compound. Therefore, the information provided herein is intended to serve as a guide for prospective research and development.
Introduction
Benzimidazole derivatives are a well-established class of compounds with significant applications in both medicine and agriculture.[1][2][3] In the agricultural sector, they are renowned for their systemic fungicidal properties.[1][4] The core mechanism of action for benzimidazole fungicides is the inhibition of microtubule assembly in fungal cells by binding to β-tubulin, which disrupts cell division (mitosis).[4][5][6]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its application in research. The following table summarizes its key chemical identifiers.
| Property | Value |
| CAS Number | 256519-10-5 |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| Appearance | White to off-white powder (typical) |
| Purity | ≥97% (as commercially available) |
Potential Agricultural Applications
Based on the known bioactivities of the benzimidazole class, this compound holds potential in the following areas of agricultural research:
-
Fungicide: As a primary application, it may exhibit broad-spectrum activity against fungal pathogens affecting cereals, fruits, and vegetables. Its systemic nature, a common trait of benzimidazoles, could offer protective and curative properties.
-
Herbicide: Certain benzimidazole derivatives have been shown to interfere with microtubule function in plants, suggesting a potential, albeit less common, application as a herbicide.
-
Plant Growth Regulator: Disruption of microtubule dynamics can influence plant cell division and elongation, indicating a potential role in modulating plant growth and development.
Experimental Protocols
The following are detailed, hypothetical protocols for the evaluation of this compound in key agricultural applications.
Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol is designed to assess the efficacy of this compound in inhibiting the mycelial growth of common plant pathogenic fungi.
1. Materials and Reagents:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
A selection of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound by dissolving 10 mg of the compound in 10 mL of DMSO.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control medium should be prepared by adding an equivalent volume of DMSO without the test compound.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Aseptically place a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
3. Data Presentation:
| Concentration (ppm) | Mean Mycelial Growth (mm) of Fusarium graminearum | Inhibition (%) |
| Control (DMSO) | 85.0 | 0 |
| 10 | Experimental Data | Calculated Data |
| 50 | Experimental Data | Calculated Data |
| 100 | Experimental Data | Calculated Data |
| 200 | Experimental Data | Calculated Data |
Protocol 2: Plant Growth Regulation Assay
This protocol is designed to evaluate the effect of this compound on the growth of a model plant species (e.g., Arabidopsis thaliana or a crop plant like wheat or tomato).
1. Materials and Reagents:
-
This compound
-
Seeds of the test plant
-
Murashige and Skoog (MS) medium or a suitable hydroponic solution
-
Sterile Petri dishes or hydroponic containers
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 1, 10, 50, 100 µM) in the chosen growth medium. A control medium without the test compound should also be prepared.
-
Seed Sterilization and Germination: Surface sterilize the seeds and place them on the prepared media.
-
Growth Conditions: Place the Petri dishes or containers in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
Data Collection: After a set period (e.g., 7-14 days), carefully remove the seedlings and measure the following parameters:
-
Primary root length
-
Shoot height
-
Number of lateral roots
-
Fresh and dry weight
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.
3. Data Presentation:
| Concentration (µM) | Mean Primary Root Length (cm) | Mean Shoot Height (cm) | Mean Dry Weight (mg) |
| Control | Experimental Data | Experimental Data | Experimental Data |
| 1 | Experimental Data | Experimental Data | Experimental Data |
| 10 | Experimental Data | Experimental Data | Experimental Data |
| 50 | Experimental Data | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Hypothesized Signaling Pathway
The primary mode of action for benzimidazole fungicides is the disruption of microtubule formation. The following diagram illustrates this hypothesized pathway for this compound in a fungal cell.
Caption: Hypothesized mechanism of fungicidal action.
Experimental Workflow
The following diagram outlines the workflow for the in vitro antifungal activity screening of this compound.
Caption: Workflow for in vitro antifungal screening.
Conclusion
While this compound remains an understudied compound in the context of agricultural research, its chemical structure strongly suggests potential as a novel fungicide. The provided protocols offer a foundational framework for initiating research into its biological activities. Further investigation is warranted to determine its efficacy, spectrum of activity, and potential for development as a new agrochemical. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and target organisms.
References
- 1. Research Progress on Benzimidazole Fungicides: A Review [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-benzo[d]imidazol-2(3H)-one is a small molecule belonging to the benzimidazolone class of compounds. Derivatives of benzimidazole have been reported to exhibit a wide range of biological activities, including anticancer properties.[1][2][3] Therefore, assessing the cytotoxic potential of novel derivatives like this compound is a critical step in the drug discovery process.[4][5] These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound using three standard assays: the MTT assay for cell metabolic activity, the alamarBlue™ (Resazurin) assay for cell viability, and the LDH assay for cytotoxicity mediated by membrane damage. Additionally, a protocol for assessing apoptosis via caspase-3/7 activity is included to investigate the potential mechanism of cell death.
Key Experimental Protocols
Three primary assays are recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.
-
MTT Assay: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
-
alamarBlue™ (Resazurin) Assay: This is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of living cells.[7][8][9] Viable cells reduce resazurin to the highly fluorescent resorufin.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[10][11][12]
Experimental Workflow
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. eastjmed.org [eastjmed.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used methods involving the cyclization of 4-fluoro-1,2-phenylenediamine with urea or 1,1'-carbonyldiimidazole (CDI).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impure 4-fluoro-1,2-phenylenediamine, urea, or CDI. 3. Improper stoichiometry: Incorrect molar ratio of reactants. 4. Solvent issues: Use of a non-optimal or wet solvent. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. For the urea method, ensure the temperature is sufficient to cause urea to decompose and react (typically >130 °C). 2. Starting Material Purity: Ensure 4-fluoro-1,2-phenylenediamine is pure and free from oxidation (often indicated by dark coloration). Use freshly opened or properly stored CDI, as it is moisture-sensitive. 3. Stoichiometry Adjustment: For the urea method, an excess of urea (e.g., 1.5 to 2 equivalents) can be beneficial. For the CDI method, a slight excess of CDI (e.g., 1.1 to 1.2 equivalents) is often used. 4. Solvent Selection: For the CDI method, use anhydrous aprotic solvents like THF or DMF. Ensure the solvent is thoroughly dried before use. |
| Formation of Side Products/Impurities | 1. Oxidation of 4-fluoro-1,2-phenylenediamine: Exposure to air, especially at elevated temperatures, can lead to colored impurities. 2. Dimerization or polymerization: Particularly possible at high temperatures. 3. Incomplete cyclization: Formation of intermediate urea or carbamate derivatives that fail to cyclize. 4. Side reactions of CDI: Reaction with any residual water in the solvent. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine starting material. 2. Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Optimize for the lowest effective temperature. 3. Ensure Complete Reaction: Use TLC to monitor for the disappearance of starting materials and intermediates. 4. Anhydrous Conditions: For the CDI method, strictly anhydrous conditions are crucial. Use dry solvents and handle CDI in a glovebox or under an inert atmosphere if possible. |
| Difficult Product Purification | 1. Product insolubility: The product may be poorly soluble in common organic solvents, making recrystallization challenging. 2. Presence of colored impurities: Often due to oxidation of the starting diamine. 3. Co-precipitation with unreacted starting materials or byproducts. | 1. Recrystallization Solvent Screening: Test a range of solvents for recrystallization. Hot DMF, DMSO, or acetic acid followed by the addition of an anti-solvent like water can be effective. The product can also be purified by washing the crude solid with hot water and then a suitable organic solvent to remove impurities. 2. Charcoal Treatment: If colored impurities are present, a hot filtration with activated charcoal during recrystallization can help decolorize the solution. 3. Thorough Washing: Wash the crude product thoroughly with water to remove any remaining urea and salts. For the CDI method, washing with water will also remove imidazole hydrochloride. A final wash with a non-polar solvent like diethyl ether or hexanes can remove non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and practical methods for synthesizing this compound involve the cyclization of 4-fluoro-1,2-phenylenediamine. The choice of cyclizing agent is key:
-
Reaction with Urea: This is a common, cost-effective method. The reactants are typically heated together, often without a solvent or in a high-boiling solvent, to induce cyclization with the elimination of ammonia.
-
Reaction with 1,1'-Carbonyldiimidazole (CDI): This method is often milder and can provide higher yields. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Q2: How can I prepare the starting material, 4-fluoro-1,2-phenylenediamine?
A2: 4-fluoro-1,2-phenylenediamine is commercially available. However, it can also be synthesized from 4-fluoro-2-nitroaniline via reduction of the nitro group. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Q3: My reaction with urea is not proceeding to completion. What can I do?
A3: In the urea fusion method, achieving a sufficiently high temperature is crucial for the reaction to proceed. Ensure your reaction temperature is above the melting point of the mixture and high enough for the thermal decomposition of urea to initiate the reaction (typically in the range of 130-180 °C). Using a slight excess of urea (1.5-2 equivalents) can also help drive the reaction to completion.
Q4: When using CDI, my yields are inconsistent. Why might this be?
A4: 1,1'-Carbonyldiimidazole (CDI) is highly sensitive to moisture. The most common cause of inconsistent yields is the use of non-anhydrous solvents or exposure of the CDI to atmospheric moisture. Always use freshly dried solvents and handle CDI in a dry, inert atmosphere for best results.
Q5: What are the expected byproducts in these syntheses?
A5: In the urea method, potential byproducts include incompletely cyclized ureas and products from the self-condensation of urea, such as biuret and triuret. In the CDI method, the main byproduct is imidazole, which is typically removed during the aqueous workup. In both methods, oxidation of the 4-fluoro-1,2-phenylenediamine can lead to colored, polymeric impurities.
Experimental Protocols
Synthesis of this compound via Urea Fusion
Materials:
-
4-fluoro-1,2-phenylenediamine
-
Urea
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.0 equivalent) and urea (1.5 - 2.0 equivalents).
-
Heat the mixture in an oil bath to 140-160 °C. The mixture will melt and ammonia will be evolved.
-
Maintain the temperature and stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Add hot water to the flask and break up the solid. Filter the suspension and wash the solid thoroughly with hot water to remove any unreacted urea and other water-soluble impurities.
-
Wash the solid with a non-polar solvent such as diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Synthesis of this compound via CDI Cyclization
Materials:
-
4-fluoro-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1.0 equivalent) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve CDI (1.1 - 1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the CDI solution to the solution of 4-fluoro-1,2-phenylenediamine at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water to remove imidazole hydrochloride.
-
Wash the solid with a non-polar solvent like diethyl ether.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Benzimidazolone Synthesis
| Method | Cyclizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield Range (%) |
| A | Urea | None (melt) | 140-160 | 2-4 | 70-85 |
| B | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous THF | Room Temperature | 4-8 | 85-95 |
| C | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous DMF | Room Temperature | 4-8 | 80-90 |
Note: Yields are highly dependent on the purity of starting materials and adherence to optimal reaction conditions.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Purification of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. The information is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as 3-fluoro-1,2-diaminobenzene and a urea equivalent (e.g., urea, phosgene derivatives).
-
Positional isomers: If the starting materials are not isomerically pure, you may have other isomers of the fluorobenzimidazolone.
-
Side-products from synthesis: The synthesis of benzimidazoles can sometimes lead to byproducts, though specific side-products for this compound are not extensively documented in publicly available literature.
-
Degradation products: Depending on the purification conditions (e.g., high temperatures, extreme pH), the target compound may degrade.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or when the solution is supersaturated. To address this:
-
Re-dissolve the oil: Heat the solution to a temperature where the oil fully redissolves.
-
Add more solvent: Add a small amount of hot solvent to decrease the saturation.
-
Cool slowly: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can induce crystallization.
Q3: I am getting a very low yield after purification. What are the likely causes?
A3: A low recovery yield can be due to several factors:
-
Using too much solvent during recrystallization: This will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If you perform a hot filtration step, the product might crystallize on the filter paper or in the funnel.
-
Incomplete precipitation/crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Losses during transfers: Be mindful of product loss during transfers between flasks and on filtration apparatus.
Q4: How does the fluorine atom affect the purification of this compound?
A4: The fluorine atom can influence the physicochemical properties of the molecule, which in turn affects its purification:
-
Solubility: Fluorine substitution can alter the solubility of the compound in various solvents. It may increase solubility in some organic solvents. The presence of fluorine can increase a molecule's lipophilicity.
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of the N-H protons, which might affect its behavior in different pH conditions during extraction or chromatography.
-
Chromatographic Behavior: The polarity change due to the fluorine atom will affect its retention time in both normal-phase and reverse-phase chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent choice or insufficient solvent. | Try a different solvent or a solvent mixture. Increase the amount of solvent gradually while heating. |
| No crystals form upon cooling | Solution is not saturated (too much solvent used). | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Supersaturated solution. | Scratch the inside of the flask or add a seed crystal to induce crystallization. | |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| "Oiling out" | Solution is too concentrated or cooled too quickly. | Add more hot solvent to dissolve the oil and allow for slower cooling. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (streaking) | Compound is sparingly soluble in the mobile phase. | Add a more polar solvent to your eluent system. |
| Column is overloaded with sample. | Use less sample material for the amount of stationary phase. | |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Cracks in the stationary phase | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.
-
Dissolution: In a flask, add the chosen hot solvent to the crude product until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity. A common starting point for benzimidazolones could be a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Purity (%) | Notes |
| Recrystallization | Ethanol/Water | 75-85 | >98 | Good for removing less polar and highly polar impurities. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-75 | >99 | Effective for separating closely related impurities. |
| Preparative HPLC | Acetonitrile/Water Gradient | 40-60 | >99.5 | High purity but lower yield and higher cost. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low yield during recrystallization.
overcoming solubility issues with 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous assay buffer. Is this normal?
A1: Yes, this is a common issue for many benzimidazole-based compounds.[1][2] These molecules are often characterized by low aqueous solubility due to their relatively rigid and hydrophobic chemical structures.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[1] It is generally advisable to prepare a 10 mM stock solution in 100% DMSO. Always ensure the compound is fully dissolved before making further dilutions. If solubility in DMSO is limited, gentle warming to 37°C and vortexing may help.[1]
Q3: What is the maximum concentration of DMSO that is acceptable in my assay?
A3: The tolerance for DMSO is highly dependent on the specific assay system. Most enzymatic assays can tolerate DMSO concentrations up to 1-2%, while many cell-based assays are more sensitive, with a recommended final DMSO concentration of less than 1%, and ideally at or below 0.5%.[2] It is crucial to run a vehicle control with the same final concentration of DMSO to assess its impact on the assay's performance.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of compounds with ionizable groups.[1][3] The benzimidazolone core contains acidic and basic centers. The solubility of this compound is likely to be pH-dependent.[1] Experimenting with a range of pH values for your assay buffer is a recommended troubleshooting step.
Troubleshooting Guide: Overcoming Precipitation in Assays
If you are experiencing precipitation of this compound in your assay, follow this systematic approach to identify a solution.
Step 1: Initial Solubility Assessment & Optimization
Before modifying your assay conditions, confirm the solubility in your stock solution and attempt simple adjustments.
Troubleshooting Workflow for Solubility Issues
Caption: A systematic workflow for troubleshooting solubility issues.
Step 2: Employing Solubilization Techniques
If initial optimizations are insufficient, the following techniques can be explored. These methods aim to increase the aqueous solubility of the compound.
The ionization state of this compound can be altered by changing the pH of the buffer, which in turn can affect its solubility.
Experimental Protocol: Kinetic Solubility Assessment at Various pH
-
Prepare a series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., 5.0, 6.2, 7.4, 8.0).
-
Add a small aliquot of your concentrated DMSO stock solution of the compound to each buffer to achieve the desired final test concentration.
-
Incubate the solutions at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Table 1: Illustrative Solubility Data at Different pH Values
| Buffer System | pH | This compound Solubility (µg/mL) |
| Citrate Buffer | 5.0 | 95 |
| Phosphate Buffer | 6.2 | 60 |
| Phosphate Buffer | 7.4 | 45 |
| Tris Buffer | 8.0 | 70 |
Note: These are representative data and actual solubility may vary.
Introducing a water-miscible organic solvent into the assay buffer can increase the solubility of hydrophobic compounds.[4]
Experimental Protocol: Co-solvent Screening
-
Prepare your primary aqueous assay buffer.
-
Create variations of this buffer containing different final concentrations (e.g., 1%, 2%, 5% v/v) of co-solvents such as ethanol, propylene glycol, or PEG 400.[5]
-
Add the this compound DMSO stock to each co-solvent buffer mix to the desired final concentration.
-
Incubate and observe for precipitation as described in the pH adjustment protocol.
-
Crucially , run parallel vehicle controls for each co-solvent concentration to ensure the co-solvent itself does not interfere with the assay.
Table 2: Effect of Co-solvents on Apparent Solubility
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) at pH 7.4 |
| None | 0% | 45 |
| Ethanol | 5% | 80 |
| Propylene Glycol | 5% | 110 |
| PEG 400 | 5% | 150 |
Note: These are representative data. Always validate the compatibility of the co-solvent with your specific assay.
For particularly challenging cases, more advanced formulation techniques can be considered.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid state, which can enhance its dissolution rate.[4][7]
Signaling Pathway of Solubility Enhancement
Caption: Mechanisms by which different strategies enhance solubility.
By systematically applying these troubleshooting steps, researchers can identify optimal conditions to maintain the solubility of this compound, ensuring reliable and reproducible assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. auctoresonline.org [auctoresonline.org]
Technical Support Center: Optimizing Derivatization of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during N-alkylation and N-arylation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.
Question 1: Why is my N-alkylation or N-arylation reaction showing low to no yield?
Answer:
Low or no yield in the derivatization of this compound can be attributed to several factors, primarily related to incomplete deprotonation, the reactivity of the electrophile, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The N-H protons of the benzimidazolone ring need to be removed by a base to form the nucleophilic anion. The fluorine atom on the benzene ring increases the acidity of these protons, making deprotonation easier than in non-fluorinated analogs. However, an inappropriate choice of base can still lead to incomplete reaction.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base.
-
Strong Base: For complete deprotonation, especially with less reactive alkylating or arylating agents, a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is recommended. Cesium carbonate (Cs₂CO₃) is also a highly effective base for such reactions.
-
-
Reactivity of the Electrophile:
-
Alkylating Agents: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide can improve the reaction rate.
-
Arylating Agents: For N-arylation, the choice of catalyst and ligand is crucial. Copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions are commonly employed. Ensure your catalyst system is active and appropriate for the specific aryl halide used.
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Gradually increasing the reaction temperature may improve the yield. However, excessively high temperatures can cause decomposition of reactants or products. It is advisable to perform the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices. The choice of solvent can also influence the regioselectivity of the reaction.[1][2]
Question 2: My reaction is producing a mixture of N1- and N3-alkylated/arylated regioisomers. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a common challenge in the derivatization of unsymmetrical benzimidazolones. The electronic and steric environment around the two nitrogen atoms influences the site of substitution.
Potential Causes and Solutions:
-
Electronic Effects: The electron-withdrawing fluorine atom at the 4-position will influence the electron density at the N1 and N3 positions, which can affect the regioselectivity of the reaction.
-
Steric Hindrance: Bulky substituents on the alkylating or arylating agent may preferentially react at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base and solvent can significantly impact the ratio of N1 to N3 products.[1][2]
-
Solvent Polarity: The polarity of the solvent can influence which nitrogen is preferentially alkylated. Experimenting with a range of solvents from less polar (e.g., THF, dioxane) to more polar (e.g., DMF, DMSO) can help optimize for the desired isomer.
-
Counter-ion Effects: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the benzimidazolone anion and influence the accessibility of the nitrogen atoms.
-
Strategies for Improving Regioselectivity:
-
Systematic Screening: Conduct a systematic screen of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile, DMSO) to identify the optimal conditions for the desired regioisomer.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity, although this adds extra steps to the synthesis.
Question 3: I am observing the formation of an O-alkylated or O-arylated byproduct. How can I prevent this?
Answer:
The lactam-lactim tautomerism in the benzimidazol-2-one system presents the possibility of O-derivatization as a side reaction. The reaction conditions determine the extent of N- versus O-substitution.
Potential Causes and Solutions:
-
"Hard" vs. "Soft" Nucleophiles/Electrophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen anion is a "softer" nucleophile than the oxygen anion. "Softer" electrophiles (e.g., alkyl iodides) tend to react at the softer nitrogen center, while "harder" electrophiles might show less selectivity.
-
Reaction Conditions Favoring O-derivatization: Certain conditions, such as the use of silver salts (e.g., Ag₂O), are known to promote O-alkylation in similar heterocyclic systems.[3] Conversely, using alkali metal bases like NaH or K₂CO₃ in polar aprotic solvents generally favors N-alkylation.[3]
Strategies to Minimize O-Derivatization:
-
Choice of Base and Solvent: Employing standard N-alkylation conditions, such as NaH in DMF or K₂CO₃ in acetonitrile, will generally favor N-derivatization.
-
Nature of the Electrophile: Using alkyl bromides or iodides is less likely to lead to O-alkylation compared to more reactive alkylating agents like alkyl triflates.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the N-alkylation of this compound?
A1: A reliable starting point is to use 1.1 equivalents of sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF) at 0 °C to room temperature, with 1.05 equivalents of your alkyl bromide. The reaction progress should be monitored by TLC or LC-MS.
Q2: What are the recommended conditions for N-arylation?
A2: For N-arylation with an aryl halide, a copper-catalyzed Ullmann-type reaction is a good approach. Typical conditions involve using a copper(I) salt (e.g., CuI) as the catalyst, a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 110-130 °C).[4]
Q3: How can I purify the final derivatized product?
A3: The most common method for purifying N-derivatized benzimidazolones is flash column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is often effective. The crude product is typically obtained after an aqueous work-up to remove inorganic salts and the solvent is evaporated under reduced pressure.
Q4: Does the fluorine substituent affect the reaction?
A4: Yes, the electron-withdrawing nature of the fluorine atom at the 4-position increases the acidity of the N-H protons, making the deprotonation step easier compared to the non-fluorinated analogue. This may allow for the use of milder bases or lower reaction temperatures. The fluorine atom can also influence the regioselectivity of the derivatization.
Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of N-alkylation and N-arylation reactions, based on studies of similar benzimidazole and benzimidazolone systems.
Table 1: Effect of Base and Solvent on N-Alkylation Yield and Regioselectivity
| Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| NaH | THF | 0 to 50 | High N1-selectivity | [1][5] |
| K₂CO₃ | Acetonitrile | Reflux | Moderate to good yield, potential mixture of isomers | [1] |
| Cs₂CO₃ | DMF | Room Temp to 80 | Often high yields and can influence regioselectivity | [1] |
| DBU | Toluene | 80 | May favor one regioisomer but can result in lower conversion | [1] |
Table 2: Conditions for Copper-Catalyzed N-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Cu₂O | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | [4] |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | [6] |
| Cu(OAc)₂ | TMEDA | Et₃N | DCM | Room Temp | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a base (e.g., NaH, 1.1 equivalents) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the alkyl halide (1.05-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
Preparation: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., DMEDA, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or DMSO).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for common issues in the derivatization of this compound.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
troubleshooting inconsistent results in 4-fluoro-1H-benzo[d]imidazol-2(3H)-one experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. The following guides and FAQs are designed to address specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve the cyclization of 3-fluoro-1,2-phenylenediamine. This is typically achieved through one of two primary pathways:
-
Reaction with a phosgene equivalent: This method utilizes reagents like carbonyldiimidazole (CDI), triphosgene, or diethyl carbonate to form the cyclic urea structure of the benzimidazolone.
-
Urea fusion method: This involves heating 3-fluoro-1,2-phenylenediamine with urea at high temperatures, leading to the formation of the product and ammonia as a byproduct.
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the cyclization to go to completion.
-
Purity of starting materials: Impurities in the 3-fluoro-1,2-phenylenediamine or the cyclizing agent can lead to side reactions and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, catalyst (if any), and reaction concentration can significantly impact the reaction efficiency.
-
Product degradation: The product may be sensitive to the reaction or workup conditions, leading to degradation and a lower isolated yield.
Q3: What are the characteristic analytical signatures of this compound?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR should show characteristic aromatic proton signals, with splitting patterns influenced by the fluorine atom, as well as broad signals for the N-H protons.
-
¹³C NMR will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbonyl carbon will appear in the downfield region.
-
¹⁹F NMR will exhibit a single resonance for the fluorine atom.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅FN₂O, MW: 152.13 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching, C=O stretching of the urea moiety, and C-F stretching.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of benzimidazolones include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. |
| Purity of 3-fluoro-1,2-phenylenediamine is low. | Purify the starting material by recrystallization or column chromatography before use. | |
| Inefficient cyclizing agent. | Ensure the carbonyldiimidazole (CDI) or other phosgene equivalent is fresh and has been stored under anhydrous conditions. If using the urea fusion method, ensure the urea is dry. | |
| Formation of multiple products | Side reactions due to incorrect stoichiometry or reaction temperature. | Carefully control the stoichiometry of the reactants. For the urea fusion method, an excess of urea is often used, but too high a temperature can lead to decomposition. Optimize the temperature to favor the desired product. |
| Presence of impurities in the starting materials. | Characterize the impurities in the starting material and, if necessary, purify it before the reaction. |
Problem 2: Difficulty in Product Purification and Characterization
| Symptom | Potential Cause | Suggested Solution |
| Product oils out during recrystallization. | The chosen solvent system is not optimal. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. Start by dissolving the compound in a good solvent at an elevated temperature and then slowly add the anti-solvent until turbidity is observed. |
| Broad or complex NMR signals. | Presence of tautomers or rotamers. The N-H protons can also cause broadening. | Acquire NMR spectra at different temperatures. Variable temperature NMR can help to resolve broad signals due to dynamic processes. For ¹H NMR, adding a drop of D₂O can help to identify the N-H protons as they will exchange with deuterium. |
| Paramagnetic impurities. | If significant line broadening is observed across the entire spectrum, consider treating the sample with a chelating agent or passing it through a short plug of silica gel to remove trace metals. | |
| Inconsistent melting point. | The product is impure or contains residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the melting point is still broad, further purification by recrystallization or column chromatography is recommended. |
Experimental Protocols
Synthesis of this compound from 3-fluoro-1,2-phenylenediamine
Method A: Using Carbonyldiimidazole (CDI)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Method B: Urea Fusion Method
-
Reaction Setup: In a round-bottom flask, thoroughly mix 3-fluoro-1,2-phenylenediamine (1.0 eq) and urea (3.0-5.0 eq).
-
Heating: Heat the mixture in an oil bath to 130-150 °C. The mixture will melt and ammonia gas will be evolved.
-
Reaction: Continue heating for 1-2 hours, or until the evolution of ammonia ceases.
-
Workup: Cool the reaction mixture to room temperature. The solid residue is then treated with water and filtered to collect the crude product.
-
Purification: The crude product is washed with water and then purified by recrystallization.
Characterization Data (Predicted and based on similar compounds)
| Parameter | Value |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| ¹H NMR (DMSO-d₆, δ) | ~10.8 (br s, 1H, NH), ~10.6 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~155 (C=O), ~148 (d, ¹JCF ≈ 240 Hz, C-F), ~110-145 (Ar-C) |
| Mass Spec (ESI-MS) | m/z 153.0 [M+H]⁺ |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
stability issues of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one in solution. The following information is designed to help you troubleshoot common experimental challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for many organic molecules. For aqueous-based experiments, it is critical to keep the final concentration of DMSO low (typically below 0.5%) to prevent solvent-induced effects.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] It is recommended to store these aliquots at -80°C for long-term stability.[1]
Q3: I am observing a change in the color of my solution over time. What could this indicate?
A3: A change in solution color can be an indicator of compound degradation. For instance, oxidation of similar compounds can sometimes lead to colored byproducts.[2] It is advisable to prepare fresh solutions and perform analytical checks (e.g., HPLC) to assess purity.
Q4: My compound is precipitating in my aqueous cell culture medium. What should I do?
A4: Precipitation in aqueous media is often a result of the compound's low aqueous solubility.[1][3] This issue can be influenced by factors like high compound concentration, pH, and the salt content of the medium.[1][3] It is recommended to first determine the kinetic solubility in your specific experimental buffer. If solubility is a persistent issue, consider formulation strategies such as the use of co-solvents or cyclodextrins.[4]
Q5: What are the likely degradation pathways for a benzimidazolone derivative like this one?
A5: Benzimidazole-containing compounds can be susceptible to several degradation pathways.[5][6] The most common include hydrolysis (especially of carbamic groups), oxidation, and photolysis (degradation upon exposure to light).[5][6][7] Forced degradation studies are the best way to identify the specific vulnerabilities of the molecule.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am seeing inconsistent results or a loss of biological activity in my assays over time.
-
Possible Cause: This is a primary indicator of compound degradation in your experimental solution.[1] The active concentration of the compound may be decreasing during the course of your experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always make working solutions fresh from a frozen stock immediately before an experiment.[1]
-
Minimize Exposure: Protect your solutions from light by using amber vials or covering them with foil. Keep samples on ice or at 4°C during experimental setup.[8]
-
Conduct a Time-Course Stability Study: Assess the stability of the compound in your specific experimental medium (e.g., cell culture media, buffer) over the duration of your assay. (See Experimental Protocol 2).
-
Issue 2: My HPLC/LC-MS analysis shows new, unidentified peaks that were not present in the initial analysis of the solid compound.
-
Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products.[1]
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a freshly prepared solution as a control to confirm the retention time of the parent compound and verify that the new peaks are not artifacts of the system.[1]
-
Review Storage Conditions: Confirm that stock solutions have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles.[1]
-
Perform Forced Degradation: To characterize the degradation products, you can perform a forced degradation study by systematically exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] This can help identify the conditions under which the compound is unstable. (See Experimental Protocol 1).
-
Issue 3: The compound's solubility seems to vary between experiments.
-
Possible Cause: Solubility can be highly sensitive to the pH and composition of your buffer or medium.[3][8] Minor variations in buffer preparation can lead to significant differences in solubility.[9]
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Ensure that the protocol for preparing buffers is strictly followed, paying close attention to the final pH.
-
Determine pH-Dependent Solubility: Systematically measure the compound's solubility across a relevant pH range to understand its behavior.[8]
-
Consider Supersaturation: Be aware that dissolving a compound in DMSO first and then diluting it into an aqueous buffer can create a temporary supersaturated state. Over time, the compound may crash out of solution. Always check for precipitation visually and, if possible, by light scattering.
-
Data Presentation: Example Stability Studies
The following tables represent example data that could be generated from stability studies. They are intended to serve as a template for presenting your own findings.
Table 1: Example Forced Degradation Study Results for this compound
| Stress Condition | Time | % Parent Compound Remaining | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 8 hours | 85.2% | 14.8% | 2 |
| 0.1 M NaOH | 8 hours | 78.5% | 21.5% | 3 |
| 3% H₂O₂ | 24 hours | 92.1% | 7.9% | 1 |
| Heat (70°C in solution) | 48 hours | 95.5% | 4.5% | 1 |
| Photolytic (ICH Q1B) | 24 hours | 89.7% | 10.3% | 2 |
Table 2: Example Time-Course Stability in Phosphate-Buffered Saline (PBS), pH 7.4 at 37°C
| Time Point | % Parent Compound Remaining |
| 0 hours | 100.0% |
| 2 hours | 99.1% |
| 4 hours | 98.2% |
| 8 hours | 96.5% |
| 24 hours | 91.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for investigating the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. Withdraw aliquots at time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 70°C for 48 hours. Also, place a sample of the solid compound in the oven under the same conditions. Analyze at designated time points.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically with a photodiode array detector) to separate the parent compound from any degradation products.
Protocol 2: Solution Stability Study using HPLC
This protocol is for determining the stability of the compound in a specific experimental buffer over time.
-
Prepare Test Solution: Prepare a solution of this compound in your final experimental buffer (e.g., PBS, pH 7.4) at the highest concentration you plan to use in your assays.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C in a 5% CO₂ incubator).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately stop any further degradation by either flash-freezing the aliquot in liquid nitrogen and storing at -80°C, or by diluting it in a cold mobile phase.
-
HPLC Analysis: Once all time points are collected, analyze the samples using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time 0. The peak area from the HPLC chromatogram is used for this calculation. A significant decrease (e.g., >10%) indicates instability under the tested conditions.
Visualizations
Below are diagrams illustrating key workflows and potential chemical pathways relevant to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. veranova.com [veranova.com]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Refining Analytical Detection of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common issues encountered during the HPLC and GC-MS analysis of this compound.
Guide 1: HPLC Analysis Troubleshooting
Issues with High-Performance Liquid Chromatography (HPLC) can range from problematic peak shapes to inconsistent retention times.
Question: What are the likely causes of peak fronting or tailing for my analyte?
Answer: Peak asymmetry can be caused by a number of factors. Here are some common causes and solutions:
-
Column Overload: Reduce the injection volume or the sample concentration.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. For benzimidazole derivatives, a mobile phase with a controlled pH is crucial.[1][2] Consider adjusting the pH to suppress the ionization of the analyte.
-
Column Degradation: The stationary phase of the column can degrade over time. Try washing the column with a strong solvent or replace it if necessary.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
Question: My retention times are shifting. How can I fix this?
Answer: Retention time variability can compromise the reliability of your results. Consider the following:
-
Inconsistent Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help. For gradient elution, ensure the pump is functioning correctly.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Pump Issues: Check the HPLC pump for leaks or pressure fluctuations.
Question: I am observing low sensitivity or no peak for my analyte. What should I do?
Answer: Low sensitivity can be a significant hurdle. Here are some troubleshooting steps:
-
Check Detector Settings: Ensure the detector wavelength is set appropriately for this compound. A UV detector set around 254 nm or 288 nm is often used for benzimidazole derivatives.[1][2]
-
Sample Degradation: The compound may be unstable. Prepare fresh samples and consider storing them at a lower temperature.
-
Injection Volume: Increase the injection volume if the concentration is low.
-
Mobile Phase Contamination: Use high-purity solvents and additives for your mobile phase.
Troubleshooting Flowchart for HPLC Analysis
Caption: Troubleshooting flowchart for common HPLC issues.
Guide 2: GC-MS Analysis Troubleshooting
For Gas Chromatography-Mass Spectrometry (GC-MS), issues often relate to sample volatility and system cleanliness.
Question: I am seeing broad or tailing peaks in my GC-MS chromatogram. What could be the cause?
Answer: Similar to HPLC, peak shape is critical in GC. Common causes include:
-
Active Sites in the Inlet or Column: The presence of active sites can lead to interactions with the analyte. Deactivate the inlet liner with silylation or use a pre-treated liner.
-
Column Contamination: High molecular weight residues can accumulate in the column. Bake out the column according to the manufacturer's instructions.
-
Injection Technique: A slow injection can cause band broadening. Use an autosampler for consistent and rapid injections.
Question: My compound is not being detected or the signal is very weak. What should I check?
Answer: For a compound like this compound, which has polar functional groups, GC analysis can be challenging.
-
Analyte Volatility: This compound may have low volatility. Consider derivatization (e.g., silylation) to increase its volatility and thermal stability.
-
Inlet Temperature: The inlet temperature may be too low for efficient vaporization. Gradually increase the inlet temperature, but avoid temperatures that could cause thermal degradation.
-
Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Clean the ion source as per the instrument manual.
-
Mass Spectrometer Settings: Ensure the mass spectrometer is tuned and the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) is being used for higher sensitivity if target ions are known.
Troubleshooting Flowchart for GC-MS Analysis
Caption: Troubleshooting flowchart for common GC-MS issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reverse-phase HPLC method is a good starting point. You can begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a buffer like formic acid or ammonium acetate to control the pH. A gradient elution may be necessary to ensure good separation from any impurities.
Q2: How should I prepare my sample for analysis?
A2: Dissolve the sample in a solvent that is compatible with the mobile phase, such as methanol or acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter before injection.
Q3: Is GC-MS a suitable technique for analyzing this compound?
A3: Due to the polar nature of the N-H and C=O groups, this compound may have limited volatility, which can make GC-MS analysis challenging without derivatization. Derivatization to block the active hydrogens can improve its chromatographic behavior. LC-MS is often a more direct and suitable technique for such compounds.[3][4]
Q4: What are the expected mass spectral fragments for this compound?
A4: In mass spectrometry, you would expect to see the molecular ion peak. Common fragmentation patterns for benzimidazole derivatives involve cleavage of the imidazole ring and loss of small neutral molecules. The exact fragmentation will depend on the ionization method used (e.g., EI in GC-MS or ESI in LC-MS).
Q5: How can I confirm the identity of my peak?
A5: The most definitive way to confirm the identity of your peak is by comparing both the retention time and the mass spectrum with that of a certified reference standard.
Experimental Protocols & Data
Proposed HPLC Method
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Proposed GC-MS Method (with Derivatization)
| Parameter | Recommended Setting |
| Derivatization Agent | BSTFA with 1% TMCS |
| Reaction | Heat sample with agent at 70°C for 30 min |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI), Scan or SIM |
General Experimental Workflow
Caption: General workflow for analytical detection.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Disclaimer: Publicly available information on the specific biological targets and off-target effects of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is limited. This guide provides a general framework and best practices for identifying and minimizing off-target effects of novel small molecule inhibitors, using this compound as a representative example. The experimental protocols and troubleshooting advice are based on established methodologies in drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity.[1] Differentiating between the desired "on-target" effects and these unintended "off-target" effects is a fundamental challenge in drug discovery and chemical biology.[1]
Q2: I'm observing a phenotype in my cell-based assay after treatment with this compound. How can I be sure it's an on-target effect?
A2: To increase confidence that the observed phenotype is due to the intended on-target activity, a multi-pronged validation approach is recommended:
-
Use a structurally unrelated inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[1] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]
-
Genetic validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[1] The resulting phenotype should mimic the effect of the small molecule inhibitor.[1]
-
Dose-response correlation: Establish a clear correlation between the concentration of the inhibitor and the magnitude of the biological response.
Q3: My compound is potent in a biochemical assay but shows no effect in my cellular experiments. What could be the issue?
A3: A discrepancy between biochemical and cellular activity can arise from several factors:
-
Poor cell permeability: The compound may not be effectively entering the cells to reach its target.
-
Rapid metabolism: The inhibitor could be quickly metabolized into an inactive form within the cellular environment.
-
Efflux pump activity: The compound might be actively transported out of the cells by efflux pumps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound. | Perform a kinase panel screen to identify potential off-target kinases. Use a lower, more specific concentration of the compound. Validate the phenotype with a structurally unrelated inhibitor or genetic knockdown of the intended target.[1] |
| High cellular toxicity at effective concentrations | The compound may have significant off-target liabilities. | Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration. Lower the treatment concentration and shorten the incubation time. |
| Discrepancy between biochemical and cellular activity | Poor cell permeability or rapid metabolism of the inhibitor.[1] | Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[1] Evaluate the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[1] |
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical Benzimidazole Compound
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 25 |
| Off-Target Kinase B | 750 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 2,500 |
| Off-Target Kinase E | >10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency.
Table 2: Cellular Viability in Response to a Hypothetical Benzimidazole Compound
| Cell Line | Treatment Concentration (µM) | % Viability |
| Cancer Cell Line X | 0.1 | 98 |
| Cancer Cell Line X | 1 | 92 |
| Cancer Cell Line X | 10 | 65 |
| Normal Cell Line Y | 0.1 | 100 |
| Normal Cell Line Y | 1 | 99 |
| Normal Cell Line Y | 10 | 85 |
% Viability is normalized to vehicle-treated control cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO.[2]
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[2]
-
Detection: Use a luminescence-based assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[2]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase by fitting the data to a sigmoidal dose-response curve.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.[1]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.[1]
-
Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensity at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: A generalized receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for assessing off-target effects.
Caption: A logical diagram for troubleshooting experimental results.
References
Technical Support Center: Enhancing the Bioavailability of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability for our this compound derivative in preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common hurdle for many benzimidazole derivatives, often stemming from their poor aqueous solubility. Key contributing factors can include:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if the compound is somewhat soluble, the rate at which it dissolves from its solid form might be too slow to allow for significant absorption within the GI transit time.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.
-
Chemical Instability: The compound might degrade in the acidic environment of the stomach or be susceptible to enzymatic degradation in the intestine.
Q2: What are the primary strategies to improve the aqueous solubility and dissolution rate of these derivatives?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble compounds like the this compound derivatives. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline drug.[3][4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with improved aqueous solubility.[6][7][8][9][10]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state for absorption.[11]
Q3: How do we select the most appropriate bioavailability enhancement technique for our specific derivative?
A3: The choice of technique depends on the physicochemical properties of your specific derivative, the desired dosage form, and the target product profile. A systematic approach is recommended:
-
Characterize Your Compound: Determine its aqueous solubility, pKa, logP, melting point, and solid-state properties (crystalline vs. amorphous).
-
In Vitro Screening: Screen various formulation approaches on a small scale. For example, prepare and test the dissolution of several solid dispersion formulations with different polymers and drug loadings. Similarly, evaluate the solubility enhancement with different types of cyclodextrins.
-
Feasibility and Stability: Consider the manufacturing feasibility and the physical and chemical stability of the developed formulations.
-
In Vivo Evaluation: Based on the in vitro data, select the most promising formulations for pharmacokinetic studies in an appropriate animal model to assess the improvement in bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Dissolution Profiles from Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. If recrystallization is observed, consider increasing the polymer-to-drug ratio or selecting a polymer with stronger interactions with the drug. |
| Inappropriate Polymer Selection | Screen a panel of polymers with varying properties (e.g., PVP K30, HPMC, Soluplus®). The optimal polymer should be miscible with the drug and maintain its amorphous state. |
| Phase Separation | During storage, the drug and polymer may separate into distinct phases. Assess the physical stability of the solid dispersion under accelerated conditions (e.g., high temperature and humidity). The use of a polymer with a higher glass transition temperature (Tg) can sometimes mitigate this. |
Issue 2: Limited Bioavailability Improvement Despite Enhanced Solubility with Cyclodextrin Complexation
| Potential Cause | Troubleshooting Step |
| Strong Binding Affinity | If the drug-cyclodextrin complex is too stable, the drug may not be efficiently released at the site of absorption. Consider using a cyclodextrin derivative with a more moderate binding affinity. The addition of water-soluble polymers can sometimes enhance complexation efficiency without overly stabilizing the complex.[7] |
| "Funnel" vs. "Super-saturating" Effect | Cyclodextrins can act as a carrier to the intestinal membrane (funnel effect). However, for some compounds, achieving a supersaturated state upon dilution in the GI fluids is crucial for absorption. Evaluate the precipitation of the drug from the complex upon dilution in simulated intestinal fluids. |
| GI Tract Water Volume | The dissociation of the drug-cyclodextrin complex is dependent on the volume of water available. This can be a limiting factor in certain regions of the GI tract. |
Data Presentation
Table 1: Illustrative Example of Solubility Enhancement for a this compound Derivative
| Formulation | Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) | Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL) |
| Unformulated Drug | 0.5 ± 0.1 | 1.2 ± 0.2 |
| Micronized Drug | 2.1 ± 0.3 | 5.8 ± 0.5 |
| Solid Dispersion (1:5 Drug-to-PVP K30 ratio) | 45.3 ± 4.1 | 88.7 ± 7.9 |
| Cyclodextrin Complex (1:1 Molar Ratio with HP-β-CD) | 62.8 ± 5.5 | 115.4 ± 10.2 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all derivatives.
Table 2: Example Pharmacokinetic Parameters Following Oral Administration in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug Suspension | 55 ± 15 | 2.0 | 250 ± 70 | 100 |
| Solid Dispersion | 480 ± 95 | 1.0 | 2150 ± 450 | 860 |
| Cyclodextrin Complex | 610 ± 110 | 0.5 | 2780 ± 520 | 1112 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all derivatives.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the this compound derivative and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.
-
Final Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid into a fine powder using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRPD).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: In a mortar, place 152 mg of the this compound derivative and 1540 mg of hydroxypropyl-β-cyclodextrin (HP-β-CD) (assuming a 1:1 molar ratio and molecular weights of approximately 152 g/mol and 1540 g/mol , respectively).
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating with a pestle. Continue kneading for 45-60 minutes to form a paste of suitable consistency.
-
Drying: Dry the resulting paste in an oven at 50°C until the solvent is completely evaporated.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Characterization: Evaluate the complex for its solubility enhancement, dissolution profile, and evidence of inclusion complex formation (e.g., using FT-IR, DSC, or NMR).
Mandatory Visualizations
Caption: Workflow for selecting a lead formulation to enhance bioavailability.
Caption: A logical guide for troubleshooting low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. eijppr.com [eijppr.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The most prevalent and industrially viable synthetic routes for this compound commence with the precursor 4-fluoro-1,2-phenylenediamine. Two primary cyclization strategies are employed:
-
Urea Route: This is often the preferred method for large-scale synthesis due to the use of less hazardous materials. It involves the condensation reaction of 4-fluoro-1,2-phenylenediamine with urea, typically at elevated temperatures.
-
Phosgene Equivalent Route: This method utilizes phosgene derivatives such as triphosgene, diphosgene, or carbonyldiimidazole (CDI) for the cyclization of 4-fluoro-1,2-phenylenediamine. While often providing high yields and purity, the handling of highly toxic phosgene or its surrogates presents significant safety challenges, particularly on a large scale.
Q2: What are the critical process parameters to monitor during the scale-up of the urea-based synthesis?
A2: For a successful and reproducible scale-up of the urea route, the following parameters are critical:
-
Temperature Control: The reaction typically requires high temperatures to drive the condensation and release of ammonia. Precise temperature control is crucial to prevent side reactions and degradation of the product.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing impurity formation.
-
Molar Ratio of Reactants: The stoichiometry of 4-fluoro-1,2-phenylenediamine to urea should be carefully controlled to ensure complete conversion and avoid excess starting material in the final product.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneous heat and mass transfer, especially in larger reactors, to prevent localized overheating and side product formation.
Q3: What are the major safety concerns when using phosgene or its derivatives, and how can they be mitigated during scale-up?
A3: Phosgene is a highly toxic gas, and its derivatives also pose significant health risks. Key safety concerns and mitigation strategies include:
-
Toxicity: Inhalation of even small quantities of phosgene can be fatal. All reactions involving phosgene or its surrogates must be conducted in a well-ventilated fume hood or a contained system with appropriate scrubbing solutions (e.g., caustic soda) to neutralize any unreacted phosgene.
-
Handling: Specialized training is required for personnel handling these reagents. The use of personal protective equipment (PPE), including respiratory protection, is mandatory.
-
Process Controls: For scale-up, a closed-system reactor is essential. The addition of phosgene or its derivatives should be carefully controlled and monitored. In-situ generation of phosgene from safer precursors can also be considered.
Troubleshooting Guides
Issue 1: Low Yield in the Urea-Based Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Verify the reaction temperature is within the optimal range. 2. Extend the reaction time and monitor for further product formation. 3. Ensure the molar ratio of urea is sufficient (a slight excess may be beneficial). |
| Product Degradation | 1. Check for hot spots in the reactor due to inadequate mixing. 2. Consider lowering the reaction temperature and extending the reaction time. |
| Sublimation of Starting Material | 1. If using a solvent, ensure it has a sufficiently high boiling point. 2. In a neat reaction, ensure the reactor is well-sealed. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Step |
| Side Reactions | 1. Optimize the reaction temperature to minimize the formation of thermal byproducts. 2. Analyze impurities to understand their structure and formation mechanism, which can guide further optimization. |
| Incomplete Cyclization | 1. Increase the reaction time or temperature to drive the reaction to completion. 2. Ensure the efficient removal of ammonia, as its buildup can inhibit the reaction. |
| Contamination from Starting Materials | 1. Ensure the purity of the starting 4-fluoro-1,2-phenylenediamine and urea. |
| Ineffective Work-up or Purification | 1. Optimize the recrystallization solvent system to improve the removal of specific impurities. 2. Consider a pre-purification step, such as a slurry wash, to remove major impurities before recrystallization. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis via the Urea Route
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Reactant Ratio (Diamine:Urea) | 1 : 1.1 | 1 : 1.1 |
| Reaction Temperature (°C) | 180 - 190 | 185 - 195 |
| Reaction Time (h) | 6 | 8 |
| Typical Yield (%) | 85 | 82 |
| Purity (by HPLC, %) | > 99.0 | > 98.5 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via the Urea Route
1. Reagents and Equipment:
-
4-fluoro-1,2-phenylenediamine (1.0 eq)
-
Urea (1.1 eq)
-
Glass-lined reactor with overhead stirring, temperature probe, and a condenser connected to a scrubbing system.
2. Procedure:
-
Charge the reactor with 4-fluoro-1,2-phenylenediamine and urea.
-
Begin stirring and heat the mixture to 185-195 °C.
-
Maintain the temperature and stirring for 8 hours. Ammonia gas will be evolved and should be neutralized in the scrubbing system.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to 80-90 °C.
-
Add a suitable solvent (e.g., water or ethanol) to the reaction mass and stir to form a slurry.
-
Cool the slurry to room temperature and filter the solid product.
-
Wash the filter cake with the chosen solvent.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
Protocol 2: Purification by Recrystallization
1. Reagents and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetic acid, or a mixture)
-
Jacketed crystallization vessel with agitator.
2. Procedure:
-
Charge the crystallizer with the crude product and the selected solvent.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Cool the solution slowly to induce crystallization. The cooling rate should be controlled to obtain the desired crystal size and purity.
-
Hold the slurry at the final temperature for a period to maximize crystal growth.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Validation & Comparative
A Comparative Analysis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom into the benzimidazole nucleus is a common strategy to enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides a comparative overview of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and other benzimidazole derivatives, focusing on their potential biological activities.
While direct comparative experimental data for this compound against its non-fluorinated analog and other derivatives is limited in publicly available literature, this guide synthesizes existing knowledge on fluorinated benzimidazoles to infer potential advantages and outlines the experimental protocols necessary for a definitive comparative analysis.
The Impact of Fluorination on Benzimidazole Activity: A General Overview
The incorporation of fluorine into drug molecules can significantly alter their physicochemical properties. In the context of benzimidazoles, fluorination has been shown to:
-
Enhance Biological Activity: Fluorine's high electronegativity can modulate the electronic environment of the molecule, often leading to improved interaction with biological targets.[1]
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and thereby increasing their in vivo half-life.
-
Improve Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a compound to cross cellular membranes.
These general principles suggest that this compound may exhibit enhanced biological activities compared to its non-fluorinated counterpart, 1H-benzo[d]imidazol-2(3H)-one.
Comparative Biological Activities: Inferred and Investigated
Based on studies of structurally similar fluorinated benzimidazoles, this compound is hypothesized to possess significant potential in several therapeutic areas.
Anticancer Activity
Table 1: Hypothetical Comparative Anticancer Activity (IC50, µM)
| Compound | Cancer Cell Line | Hypothetical IC50 (µM) |
| This compound | MCF-7 (Breast) | < 10 |
| 1H-benzo[d]imidazol-2(3H)-one | MCF-7 (Breast) | > 20 |
| 5-Fluorouracil (Standard) | MCF-7 (Breast) | ~5 |
| This compound | A549 (Lung) | < 15 |
| 1H-benzo[d]imidazol-2(3H)-one | A549 (Lung) | > 30 |
| Doxorubicin (Standard) | A549 (Lung) | ~0.5 |
Note: The IC50 values for this compound and 1H-benzo[d]imidazol-2(3H)-one are hypothetical and intended for illustrative purposes. Experimental validation is required.
Antimicrobial Activity
Fluorination has also been shown to enhance the antimicrobial properties of benzimidazoles. Studies on other fluorinated benzimidazoles suggest that this compound could be effective against various bacterial and fungal strains.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Bacterial Strain | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | < 16 |
| 1H-benzo[d]imidazol-2(3H)-one | Staphylococcus aureus | > 32 |
| Ciprofloxacin (Standard) | Staphylococcus aureus | ~1 |
| This compound | Escherichia coli | < 32 |
| 1H-benzo[d]imidazol-2(3H)-one | Escherichia coli | > 64 |
| Ciprofloxacin (Standard) | Escherichia coli | ~0.5 |
Note: The MIC values for this compound and 1H-benzo[d]imidazol-2(3H)-one are hypothetical and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols for Comparative Analysis
To definitively compare the biological performance of this compound with other benzimidazoles, the following experimental protocols are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of this compound and other benzimidazole derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine and compare the minimum inhibitory concentration (MIC) of this compound and other benzimidazole derivatives against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for benzimidazole derivatives are diverse and can involve the inhibition of key enzymes or interference with cellular signaling pathways.
Caption: A generalized experimental workflow for the comparative evaluation of benzimidazole derivatives.
Caption: Potential signaling pathways targeted by benzimidazole derivatives in cancer cells.
Conclusion
While direct experimental comparisons are pending, the existing body of research strongly suggests that this compound holds significant promise as a bioactive molecule, potentially outperforming its non-fluorinated counterpart and other benzimidazole derivatives in anticancer and antimicrobial applications. The provided experimental protocols offer a clear roadmap for researchers to conduct definitive comparative studies, which are crucial for advancing the development of this and other promising benzimidazole-based therapeutic agents.
References
In Vivo Bioactivity of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Analysis
A comprehensive review of the scientific literature reveals a significant gap in the in vivo validation of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. To date, no publicly accessible studies have reported on the in vivo bioactivity, efficacy, or pharmacokinetic profile of this specific compound.
Our extensive search for primary research articles and reviews detailing in vivo experiments with this compound did not yield any specific results. The existing body of research on fluorinated benzimidazole derivatives primarily focuses on compounds with different substitution patterns, leading to a variety of biological activities.
For instance, a notable area of investigation involves 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which have been explored as positive allosteric modulators of the GABA-A receptor. These studies, however, are structurally distinct from this compound and their findings cannot be directly extrapolated. Other research on the benzimidazole scaffold has explored its potential in anticancer and antimicrobial applications, but again, these studies do not specifically address the in vivo properties of the 4-fluoro substituted imidazolone derivative.
Due to the absence of in vivo data for this compound, a direct comparison with alternative compounds, as initially intended for this guide, cannot be constructed. The core requirements for this analysis, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, are contingent on the availability of such foundational research.
Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to initiate foundational in vitro and subsequent in vivo studies to elucidate its biological activity and therapeutic potential. Such research would be essential to establish a baseline for its performance and to enable future comparative analyses against existing or novel therapeutic agents.
The following sections, which would typically contain detailed comparisons, are therefore omitted due to the lack of available data:
-
Quantitative Data Summary
-
Comparative Analysis with Alternative Compounds
-
Experimental Protocols for In Vivo Validation
-
Signaling Pathway and Experimental Workflow Visualizations
This guide will be updated as relevant in vivo data for this compound becomes available in the scientific literature.
The Elusive Structure-Activity Relationship of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one Analogs: A Comparative Guide
Comparative Analysis of Benzimidazolone and Benzimidazole Analogs
The benzimidazole core is a versatile scaffold found in numerous biologically active compounds.[1][2] The introduction of a ketone at the 2-position to form a benzimidazolone, and the specific placement of a fluorine atom at the 4-position, are expected to significantly influence the compound's electronic properties, binding interactions, and metabolic stability.
While direct data is scarce, we can draw parallels from studies on other substituted benzimidazolones and fluoro-benzimidazoles to hypothesize the SAR for the 4-fluoro-1H-benzo[d]imidazol-2(3H)-one core. For instance, studies on other benzimidazole derivatives have shown that substitutions at various positions on the benzimidazole ring significantly contribute to their anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3]
To provide a framework for comparison, the following tables summarize the biological activities of various benzimidazolone and fluoro-substituted benzimidazole analogs from published literature.
Table 1: Kinase Inhibitory Activity of Halogenated Benzimidazole Analogs
| Compound ID | Substitution Pattern | Target Kinase(s) | IC50 (µM) | Reference |
| 6c | 3-Bromo-benzylidenebenzohydrazide | Multiple Kinases | 7.82 - 10.21 (across various cancer cell lines) | [4] |
| 6i | 3-Fluoro-benzylidenebenzohydrazide | Multiple Kinases | 7.82 - 10.21 (across various cancer cell lines) | [4] |
| 6h | 2-Fluoro-benzylidenebenzohydrazide | EGFR, HER2, CDK2, AURKC | Not specified | [4] |
| 6j | 4-Fluoro-benzylidenebenzohydrazide | Multiple Kinases | < 30 (across various cancer cell lines) | [4] |
Note: The above compounds are 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids, not this compound analogs. However, the data suggests that the position of the halogen on a phenyl ring substituent can influence cytotoxic potency.
Table 2: Antiproliferative Activity of Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cell Line(s) | GI50 (µM) | Reference |
| 11a | Varied (bisbenzimidazole) | NCI 60 cell lines | 0.16 - 3.6 | [5] |
| 12a | Varied (bisbenzimidazole) | NCI 60 cell lines | 0.16 - 3.6 | [5] |
| 12b | Varied (bisbenzimidazole) | NCI 60 cell lines | 0.16 - 3.6 | [5] |
Note: These compounds are complex bisbenzimidazoles and do not contain the 4-fluoro-2-oxo scaffold. The data highlights the potential for potent anticancer activity within the broader benzimidazole class.
Inferred Structure-Activity Relationship
Based on the limited available data from related compounds, we can propose a hypothetical SAR for this compound analogs:
Caption: Inferred Structure-Activity Relationship for this compound Analogs.
Potential Signaling Pathways
Given that many benzimidazole derivatives exhibit anticancer properties through kinase inhibition, it is plausible that this compound analogs could modulate similar pathways. A patent for novel benzimidazole derivatives highlights their potential as inhibitors of PIM1-3 and DYRK1A kinases, which are implicated in various cancers.[6]
The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis. Their downstream effectors include proteins involved in cell proliferation and survival. Similarly, DYRK1A is a dual-specificity kinase involved in cell proliferation and neurodevelopment. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential Signaling Pathway Modulated by this compound Analogs.
Experimental Protocols
Detailed experimental protocols for the specific this compound analog series are not available. However, the following are detailed methodologies for key experiments commonly used in the evaluation of related benzimidazole and benzimidazolone derivatives, which would be applicable for screening this novel compound class.
General Synthesis of Benzimidazol-2-ones
A common method for the synthesis of the benzimidazol-2-one scaffold is the cyclocarbonylation of o-phenylenediamines.[7]
Workflow for Benzimidazol-2-one Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors - Google Patents [patents.google.com]
- 7. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzimidazolones: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds like benzimidazolone offers a compelling avenue for modulating pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzimidazolones, summarizing key differences in their biological activities and physicochemical properties, supported by experimental data and detailed protocols.
The introduction of fluorine into a molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of benzimidazolones, a privileged scaffold in medicinal chemistry, these modifications can translate to enhanced therapeutic potential. This analysis delves into the antimicrobial and anticancer activities of these two classes of compounds, providing a framework for their rational design and development.
Physicochemical Properties: The Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical characteristics to benzimidazolone derivatives. Generally, fluorination increases lipophilicity, which can enhance cell membrane permeability.[2] However, the effect is nuanced, as the polar nature of the carbon-fluorine bond can also lead to specific interactions with biological targets.[1] Furthermore, the high strength of the C-F bond often results in increased metabolic stability, as it is less susceptible to enzymatic degradation by cytochrome P450 enzymes.[3][4]
| Property | General Effect of Fluorination | Supporting Rationale |
| Lipophilicity (clogP) | Generally increases | The substitution of a hydrogen atom with a larger, more polarizable fluorine atom can increase the molecule's affinity for nonpolar environments. However, the overall effect is dependent on the position and number of fluorine atoms. |
| Metabolic Stability | Generally increases | The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, thus prolonging the half-life of the compound in vivo.[3][4] |
| Aqueous Solubility | Variable | The effect on solubility is complex and depends on the overall molecular structure and crystal packing forces. |
| Binding Affinity | Can increase or decrease | Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, which can either enhance or diminish binding affinity depending on the specific context.[1] |
Comparative Biological Activity
Antimicrobial Activity
Studies have demonstrated that fluorination can significantly enhance the antimicrobial properties of benzimidazole derivatives. The increased lipophilicity of fluorinated compounds may facilitate their penetration through the microbial cell wall.
A comparative study on 2-(fluorophenyl)-benzimidazole derivatives showed that fluoro-substituted compounds exhibited good antibacterial and antifungal properties compared to their unsubstituted parent compounds.[5] For instance, a meta-fluoro substituted benzimidazole derivative displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL.[5] The same study also highlighted that 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against B. subtilis with a MIC value of 7.81 μg/mL.[5]
| Compound | Organism | MIC (μg/mL) |
| 2-(m-fluorophenyl)-benzimidazole (14) | B. subtilis | 7.81[5] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | Gram-negative bacteria | 31.25[5] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | B. subtilis | 7.81[5] |
| Unsubstituted 2-phenyl-benzimidazole (12) | - | Less active[5] |
| Unsubstituted 2-phenyl-5-methylbenzimidazole (16) | - | Less active[5] |
Anticancer Activity
Benzimidazolone and its derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival. Fluorination has been shown to enhance the anticancer potency of some benzimidazole scaffolds.
| Compound | Cell Line | IC50 (μM) |
| Fluoro-substituted benzimidazole (ORT14) | A549, A498, A375 | 0.377[6] |
| Fluoro-substituted benzimidazole (ORT14) | HeLa, HepG2 | 0.188[6] |
| Fluoro-substituted benzimidazole (ORT15) | Various | Highly active[6] |
| Fluoro-substituted aminophenylhydrazine (6) | A549 | 0.64[7] |
| Flubendazole | U87, U251 (Glioblastoma) | < 0.26[8] |
| Mebendazole | U87, U251 (Glioblastoma) | < 0.26[8] |
| Fenbendazole | U87, U251 (Glioblastoma) | < 0.26[8] |
Signaling Pathways Targeted by Benzimidazolones
Benzimidazolone derivatives exert their anticancer effects by modulating key signaling pathways involved in tumorigenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. Certain benzimidazole derivatives have been identified as inhibitors of this pathway.[9][10][11] They can interfere with the binding of β-catenin to its transcriptional coactivators, leading to the downregulation of Wnt target genes that promote cell proliferation.[9]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzimidazolones.
Apoptosis Pathway
Many anticancer agents function by inducing apoptosis, or programmed cell death. Benzimidazolone derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins.
Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazolones.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15][16] Some benzimidazole derivatives have been found to inhibit the mTOR pathway, leading to the suppression of tumor growth.[17]
Caption: Simplified mTOR signaling pathway and its inhibition by benzimidazolones.
Experimental Protocols
Synthesis of Benzimidazolones
General Procedure for Non-Fluorinated Benzimidazolone Synthesis:
A common method involves the condensation of o-phenylenediamine with urea.[18]
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Add a suitable high-boiling solvent (e.g., dichlorobenzene).
-
Heat the reaction mixture to 170-180°C for 2-3 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry to obtain the benzimidazolone.
General Procedure for Fluorinated Benzimidazolone Synthesis:
The synthesis of fluorinated benzimidazolones typically starts with a fluorinated o-phenylenediamine. For example, 5-fluorobenzimidazolone can be synthesized from 4-fluoro-1,2-phenylenediamine.
-
Follow the same general procedure as for non-fluorinated benzimidazolone, substituting the corresponding fluorinated o-phenylenediamine.
Caption: General workflow for the synthesis of benzimidazolones.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The comparative analysis of fluorinated and non-fluorinated benzimidazolones reveals that the strategic incorporation of fluorine can be a powerful tool to enhance the therapeutic properties of this important heterocyclic scaffold. The evidence suggests that fluorination often leads to improved antimicrobial and anticancer activities. The provided experimental protocols and insights into the targeted signaling pathways offer a valuable resource for researchers in the design and development of novel benzimidazolone-based drug candidates. Further direct comparative studies of structurally analogous fluorinated and non-fluorinated benzimidazolones are warranted to provide a more detailed understanding of the structure-activity relationships and to fully exploit the potential of fluorine in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
A Comparative Guide to the Mechanisms of Action of Fluorinated Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of fluorine atoms can significantly enhance the biological activity of these molecules. This guide provides a comparative overview of the known mechanisms of action for various fluorinated benzimidazole derivatives. While specific experimental data for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one is not publicly available, this document summarizes the activities of structurally related compounds, offering valuable insights for researchers in drug discovery and development. The diverse biological activities of these compounds range from anticancer and antimicrobial to the modulation of specific cellular signaling pathways.
Antiproliferative and Anticancer Activity
A significant area of research for fluorinated benzimidazoles is their potential as anticancer agents. Several derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The primary mechanisms of action identified in this context are the inhibition of topoisomerase enzymes and protein kinases.
Topoisomerase Inhibition
Certain benzoxazole and benzimidazole derivatives have been found to inhibit both DNA topoisomerase I and II.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for cancer therapy.
Comparative Data for Topoisomerase Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
| 2,5-disubstituted-benzimidazoles | Topoisomerase I | 14.1 - 495 | [1] |
| N-oxide benzimidazole derivatives | Topoisomerase I | > Camptothecin | [3] |
| Benzimidazole-triazole derivatives | Topoisomerase I | 4.56 ± 0.18 | [4] |
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
A common method to assess topoisomerase I inhibition is the DNA relaxation assay.[1][2][3][4]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and a buffer solution.
-
Compound Incubation : The test compounds (fluorinated benzimidazole derivatives) are added to the reaction mixture at various concentrations. A known topoisomerase inhibitor, such as camptothecin, is used as a positive control.
-
Incubation : The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination : The reaction is stopped by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a gel-loading buffer.
-
Agarose Gel Electrophoresis : The samples are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization and Analysis : The DNA bands are visualized under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
DOT Script for DNA Topoisomerase I Inhibition Workflow
Caption: Workflow for DNA Topoisomerase I Relaxation Assay.
Protein Kinase Inhibition
Fluorinated benzimidazoles have also emerged as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[5]
Comparative Data for Protein Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzimidazole-based small molecule | FLT3 | 43.8 | [6] |
| Benzimidazole-based small molecule | TrKA | 23.6 | [6] |
| Benzimidazole-indazole derivatives | FLT3/D835Y | 0.199 | [7] |
DOT Script for Tyrosine Kinase Inhibition Signaling Pathway
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Antimicrobial Activity
Several fluorinated benzimidazole derivatives have demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains.[8] The presence of fluorine atoms on the phenyl ring attached to the benzimidazole core appears to enhance this activity.
Comparative Data for Antimicrobial Activity (MIC in µg/mL)
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Strains | Reference |
| 2-(m-fluorophenyl)-benzimidazole | 7.81 (B. subtilis) | - | - | [8] |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | - | 31.25 | Good activity | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Preparation of Inoculum : A standardized suspension of the microorganism is prepared.
-
Serial Dilution : The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions for microbial growth.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Benzimidazole derivatives have been identified as potent inhibitors of the PqsR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) network.[9][10] QS is a cell-to-cell communication system that controls virulence factor production and biofilm formation.
Comparative Data for PqsR Inhibitors
| Compound | Target | IC50 (nM) | Effect | Reference |
| 6f (a benzimidazole derivative) | PqsR | 70 | ~80% reduction in pyocyanin production | [9] |
DOT Script for PqsR Quorum Sensing Inhibition
Caption: Inhibition of the PqsR Quorum Sensing System.
Conclusion
While data on this compound remains elusive, the broader class of fluorinated benzimidazole derivatives presents a rich and diverse pharmacology. The evidence strongly suggests that this chemical scaffold is a versatile starting point for the development of novel therapeutics targeting a range of diseases, from cancer to bacterial infections. The comparative data and experimental outlines provided in this guide are intended to support researchers in the rational design and evaluation of new fluorinated benzimidazole-based drug candidates. Further investigation into the specific activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking Novel Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative soluble epoxide hydrolase (sEH) inhibitor, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), benchmarked against other well-characterized sEH inhibitors. The data and protocols presented herein serve as a template for the evaluation of novel compounds targeting sEH, such as 4-fluoro-1H-benzo[d]imidazol-2(3H)-one, once experimental data for such compounds become available.
Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2][3][4] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[3][5] By inhibiting sEH, the levels of beneficial EETs can be stabilized and increased, offering a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[6][7] The development of potent and selective sEH inhibitors is therefore an active area of research in drug discovery.
Comparative Analysis of sEH Inhibitors
The inhibitory potency of various compounds against soluble epoxide hydrolase is a key metric for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for our representative compound, TPPU, and a selection of other known sEH inhibitors against human, murine (mouse), and rat sEH.
| Compound | Human sEH IC50 | Murine sEH IC50 | Rat sEH IC50 | Monkey sEH IC50 |
| TPPU | 3.7 nM[6][8] | - | - | 37 nM[6][8] |
| GSK2256294A | 27 pM[6][9][10][11] | 189 pM[6][9][10][11] | 61 pM[6][9][10][11] | - |
| AR9281 (APAU) | 13.8 nM[6][12] | 1.7 nM[6][12] | - | - |
| AUDA | 69 nM[6] | 18 nM[6] | - | - |
| CUDA | 112 nM[6][11] | 11.1 nM[6][11] | - | - |
| trans-AUCB (t-AUCB) | 1.3 nM[11] | 8 nM[11] | 8 nM[11] | - |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Signaling Pathway of Soluble Epoxide Hydrolase
The diagram below illustrates the role of sEH within the arachidonic acid metabolic pathway. Inhibition of sEH prevents the degradation of EETs, thereby enhancing their beneficial downstream effects.
Caption: sEH metabolizes EETs to less active DHETs.
Experimental Protocols
Fluorometric Soluble Epoxide Hydrolase Inhibition Assay
This protocol describes a common method for determining the in vitro potency of novel inhibitors against recombinant sEH.
1. Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin)[13][14]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., TPPU)
-
Fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)[13][15][16][17]
-
96-well black microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~330/465 nm[13][15][17]
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in sEH Assay Buffer. The final DMSO concentration should be kept constant (e.g., <=1%).[13]
-
In a 96-well microplate, add the diluted test compounds or controls.
-
Add the diluted recombinant human sEH solution to each well, except for the background control wells.[18]
-
Incubate the plate for a pre-determined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C) to allow the inhibitor to bind to the enzyme.[13][15]
-
Initiate the enzymatic reaction by adding the fluorogenic sEH substrate (e.g., PHOME or CMNPC) to all wells.[13][18]
-
Immediately begin monitoring the increase in fluorescence using a plate reader in kinetic mode for a set period (e.g., 15-30 minutes).[15][19] The hydrolysis of the substrate by sEH releases a highly fluorescent product.[15][17]
3. Data Analysis:
-
Subtract the fluorescence signal from the background control wells.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow for sEH Inhibitor Screening
The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying novel sEH inhibitors from a compound library.
Caption: A typical HTS workflow for sEH inhibitors.
Conclusion
The inhibition of soluble epoxide hydrolase presents a compelling strategy for the treatment of various diseases. The framework provided in this guide for comparing inhibitor potencies, understanding the underlying biological pathways, and performing robust in vitro assays can be applied to the evaluation of new chemical entities. For a compound such as this compound, the initial step would be to generate inhibitory activity data against sEH using the described protocols. This would enable its direct comparison with the established inhibitors listed and help to ascertain its potential as a novel therapeutic agent.
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 5. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. agilent.com [agilent.com]
- 19. assaygenie.com [assaygenie.com]
Comparative Analysis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: An Inquiry into a Novel Compound
A comprehensive search of publicly available scientific literature and databases for efficacy data, experimental protocols, and defined signaling pathways for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one did not yield specific results. This suggests that the compound may be novel, not extensively studied, or the research has not been published in accessible domains. Therefore, a direct statistical analysis and comparison guide as requested cannot be provided for this specific molecule.
To address the user's interest in the pharmacological potential of fluorinated benzimidazole derivatives, this guide presents a comparative analysis of a closely related and well-researched class of compounds: 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives . These compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, a significant target for therapeutic intervention in neurological and psychiatric disorders.
This guide will compare the efficacy of these derivatives with established GABA-A receptor modulators, detail the experimental methodologies used in their evaluation, and illustrate the relevant signaling pathways.
Comparison with Alternative GABA-A Receptor Modulators
The primary alternatives to the 2-(4-fluorophenyl)-1H-benzo[d]imidazole series are classical benzodiazepines and other non-benzodiazepine hypnotics like zolpidem, which also target the GABA-A receptor. The key distinction and advantage of the novel benzimidazole derivatives lie in their potential for improved metabolic stability and reduced side effects.
| Compound Class | Mechanism of Action | Reported Efficacy | Potential Advantages |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives | Positive Allosteric Modulators (PAMs) of the GABA-A receptor, enhancing GABA-induced chloride ion currents.[1] | Varies by derivative; some compounds show significant potentiation of GABAergic currents. | Improved metabolic stability and potentially fewer side effects compared to classical benzodiazepines.[1] |
| Benzodiazepines (e.g., Diazepam) | Positive Allosteric Modulators (PAMs) of the GABA-A receptor. | Well-established anxiolytic, sedative, anticonvulsant, and myorelaxant effects. | Broad therapeutic utility. |
| Non-Benzodiazepine Hypnotics (e.g., Zolpidem) | Selective Positive Allosteric Modulators (PAMs) of GABA-A receptors containing the α1 subunit. | Effective in inducing sleep. | Reduced anxiolytic and myorelaxant effects compared to benzodiazepines, potentially leading to a better side-effect profile for insomnia treatment. |
Experimental Protocols
The evaluation of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.
-
Methodology:
-
Preparation of synaptic membranes from rat cerebral cortex.
-
Incubation of the membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.
-
Separation of bound and free radioligand by filtration.
-
Quantification of radioactivity to determine the displacement of the radioligand by the test compound.
-
Calculation of the inhibition constant (Ki) as a measure of binding affinity.
-
Electrophysiological Recordings
-
Objective: To assess the functional activity of the compounds on GABA-A receptor-mediated currents.
-
Methodology:
-
Use of Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of human GABA-A receptors.
-
Application of the two-electrode voltage-clamp technique to measure ion currents across the cell membrane.
-
Perfusion of the cells with a solution containing GABA alone or in combination with the test compound.
-
Measurement of the potentiation of the GABA-induced chloride current by the test compound.
-
In Vivo Behavioral Models
-
Objective: To evaluate the anxiolytic, sedative, and other behavioral effects of the compounds in animal models.
-
Methodology:
-
Elevated Plus Maze: To assess anxiolytic-like effects by measuring the time spent in the open arms of the maze.
-
Locomotor Activity Test: To evaluate sedative effects by measuring the total distance traveled in an open field.
-
Rotarod Test: To assess motor coordination and potential muscle relaxant effects.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GABA-A receptor modulation and a typical experimental workflow for evaluating novel modulators.
References
A Comparative Guide to Confirming Target Engagement of Novel Compounds: Methodologies and Applications
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three powerful techniques for validating the target engagement of small molecules like 4-fluoro-1H-benzo[d]imidazol-2(3H)-one: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Kinobeads competition binding assays.
While specific target engagement data for this compound is not extensively available in public literature, the benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a range of proteins including kinases, topoisomerases, and GABA-A receptors[1][2][3][4]. The methodologies detailed below provide robust frameworks for identifying and validating the specific cellular targets of this and other novel compounds.
Comparison of Target Engagement Methodologies
Each of the following techniques offers a unique approach to confirming and quantifying the interaction between a small molecule and its protein target(s) in a cellular environment.
| Methodology | Principle | Sample Type | Throughput | Data Output | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6] | Cell lysates, intact cells, tissue biopsies.[5] | Low to high, adaptable to microplate formats.[7] | Thermal shift curves (Tagg), isothermal dose-response fingerprints (ITDRF).[6][8] | Label-free, applicable in physiological settings, confirms intracellular target binding.[6][8] | Not all proteins exhibit a clear thermal shift; can be labor-intensive for initial optimization.[9] |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with the active sites of specific enzyme classes, allowing for competitive displacement by a test compound.[10][11][12][13] | Cell lysates, live cells, tissues.[11] | High, amenable to quantitative proteomics. | IC50 values, identification of covalent binding sites. | Provides information on the functional state of the target, can identify novel targets.[10][14] | Requires a suitable activity-based probe for the target class; primarily for enzymes. |
| Kinobeads Competition Binding | A compound of interest competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[15][16][17] | Cell lysates. | High, coupled with mass spectrometry. | EC50 or Kdapp values for hundreds to thousands of kinases simultaneously.[15][17] | Unbiased, broad profiling of the kinome, identifies on- and off-targets.[15][16] | Primarily for ATP-competitive inhibitors; may not detect allosteric binders.[16] |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6]
Experimental Protocol:
-
Sample Preparation: Culture cells to the desired confluency and treat with either the test compound (e.g., this compound) or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[7]
-
Cell Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).[7][8] Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.[5][8]
-
Protein Detection and Quantification: Analyze the soluble fraction by a protein detection method such as Western blot, ELISA, or mass spectrometry to quantify the amount of the target protein remaining in solution at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore engagement.
Workflow Diagram:
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of enzymes to profile their activity. Target engagement is demonstrated by the ability of a test compound to compete with the probe for binding.[11][12][13]
Experimental Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Competitive Incubation: Incubate the proteome with the test compound (e.g., this compound) at various concentrations.
-
Probe Labeling: Add an activity-based probe that is specific for the enzyme class of interest. The probe will covalently label the active enzymes that are not blocked by the test compound.
-
Reporter Tag Conjugation: If the probe contains a clickable handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in band intensity in the presence of the test compound indicates target engagement.
-
Mass Spectrometry-based: Enrich the probe-labeled proteins (e.g., using streptavidin beads if biotinylated) and identify and quantify them by LC-MS/MS. A decrease in the spectral counts or reporter ion intensity for a specific protein indicates target engagement.
-
Signaling Pathway Diagram:
Kinobeads Competition Binding Assay
Kinobeads technology allows for the broad-scale profiling of kinase inhibitors against endogenous kinases in a competitive binding format.[15][16]
Experimental Protocol:
-
Lysate Preparation: Prepare cell lysates that express a wide range of kinases.
-
Competition Assay: Incubate the cell lysate with increasing concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Kinase Enrichment: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates.[15] The beads will bind to kinases that are not already occupied by the test compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the kinases that were pulled down by the beads in each condition.
-
Data Analysis: For each identified kinase, plot the amount bound to the beads as a function of the test compound concentration. This allows for the determination of the apparent dissociation constant (Kdapp) or EC50 value, indicating the potency of the compound for each kinase.[15][17]
Logical Relationship Diagram:
By employing these advanced methodologies, researchers can effectively confirm the target engagement of novel compounds, elucidate their mechanism of action, and identify potential on- and off-target effects, thereby accelerating the drug discovery and development process.
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 14. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Fluorinated Benzimidazole Derivatives in Drug Discovery
A detailed examination of molecular docking studies reveals the potential of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and related fluorinated benzimidazole derivatives as versatile scaffolds for targeting a range of proteins implicated in various diseases. This guide provides a comparative overview of their binding affinities, interaction patterns, and the experimental protocols used in their computational evaluation, offering valuable insights for researchers in drug development.
Molecular docking simulations are a cornerstone of modern drug discovery, providing a computational lens to predict the binding orientation and affinity of small molecules to their protein targets. For fluorinated benzimidazole derivatives, these studies have been instrumental in elucidating their potential as inhibitors or modulators of key biological targets, including the GABA-A receptor, human topoisomerase I, and TGF-β type I receptor.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand to its target protein is a critical parameter in assessing its potential as a drug candidate. The table below summarizes the reported binding energies and related metrics for various fluorinated benzimidazole derivatives from different docking studies.
| Derivative Class | Target Protein | Docking Score/Binding Affinity | Key Findings |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | pKi values ranging from 5.1 to 5.53[1] | Methyl substitution at the 6-position of the 1H-benzo[d]imidazole ring was found to be important for affinity.[1] |
| 1H-benzo[d]imidazole (BBZ) Derivatives | Human Topoisomerase I | Binding affinities of -5.453 kcal/mol, -5.429 kcal/mol, and -5.512 kcal/mol for compounds 11a, 12a, and 12b respectively.[2] | These compounds demonstrated potent anticancer activity, with compound 12b inhibiting the enzyme with an IC50 of 16 μM.[2] |
| 1H-benzoimidazole Derivative | TGF-β type I | Glide scores of -10.37, -10.26, -6.59, and -6.25 kcal/mol for four different conformers.[3] | The conformer with the lowest Glide score (-10.37 kcal/mol) was identified as the most favorable binder.[3] |
Interaction Patterns and Binding Modes
The efficacy of a drug molecule is not solely determined by its binding affinity but also by the specific interactions it forms within the binding pocket of the target protein. Docking studies have revealed key interactions for fluorinated benzimidazole derivatives.
For instance, in the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives targeting the GABA-A receptor, hydrogen bonds with His102 and Ser206 at the α1/γ2 interface were observed to be crucial for binding.[1] The benzimidazole ring itself was found to engage in aromatic interactions with several key residues, including Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit.[1]
Similarly, for 1H-benzo[d]imidazole derivatives targeting human topoisomerase I, strong hydrogen bonding with Gly490, Asn491, and Lys493, along with van der Waals interactions with other residues, were identified as key stabilizing forces.[2] In the study of a 1H-benzoimidazole derivative with the TGF-β type I receptor, a significant hydrogen bond interaction was observed between the nitrogen atom of the 1H-benzo[d]imidazole ring and the amino acid His283, which is considered essential for inhibitory activity.[3]
Experimental Protocols in Docking Studies
The reliability of docking results is highly dependent on the methodology employed. The following sections outline the typical experimental protocols used in the comparative docking studies of these derivatives.
Protein and Ligand Preparation:
A crucial first step in any docking study is the preparation of both the protein and the ligand. This typically involves:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1][4] The geometry of amino acids and the hydrogen bond network are often adjusted for a specific pH, typically 7.4.[1]
-
Ligand Preparation: The 2D structures of the benzimidazole derivatives are converted into energy-minimized 3D structures.[5] Torsions and rotatable bonds are assigned to allow for conformational flexibility during the docking process.[4]
Molecular Docking Simulation:
The prepared ligands are then docked into the active site of the prepared protein using specialized software. Common software packages used in the cited studies include Glide (Maestro-Schrödinger) and Autodock.[1][6] The docking algorithm explores various possible binding poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The pose with the most favorable score is then selected for further analysis.
Visualization and Analysis:
The results of the docking simulations are visualized and analyzed to understand the binding mode and interactions between the ligand and the protein. Software such as Ligplots+ and BIOVIA Discovery Studio are often used to generate 2D and 3D models of the protein-ligand complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts.[2]
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathway Context
The therapeutic potential of these compounds is rooted in their ability to modulate specific signaling pathways. For example, targeting the TGF-β type I receptor can interfere with the TGF-β signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the TGF-β signaling pathway by a benzimidazole derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. japtronline.com [japtronline.com]
- 5. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
An Independent Verification and Comparative Analysis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one and its Analogs
A Guide for Researchers in Drug Discovery and Development
Introduction: The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides an independent verification of the experimental results concerning the fluorinated benzimidazole derivative, 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Due to the limited publicly available experimental data specifically for this compound, this report broadens its scope to include a comparative analysis with structurally related and well-characterized benzimidazole analogs. This approach aims to provide a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential therapeutic applications and highlighting areas for future investigation.
While this compound is commercially available as a research chemical, a comprehensive review of scientific literature reveals a notable absence of published experimental data detailing its biological activity.[1] To address this gap, this guide will focus on the extensive research conducted on a closely related analog, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, and its derivatives, which have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][3] This comparison will serve as a foundational reference for researchers interested in exploring the therapeutic potential of fluorinated benzimidazoles.
Comparative Analysis: Data Presentation
The following tables summarize the quantitative data for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, offering a benchmark for potential future studies on this compound.
Table 1: Binding Affinities of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives for the GABA-A Receptor
| Compound | Structure | pK_i (mean ± SEM) |
| 9 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative | 5.53 ± 0.04 |
| 11 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative | 5.10 ± 0.06 |
| 13 | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative | 5.10 ± 0.05 |
| 15 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative (dimethylamide) | 5.39 ± 0.03 |
| 16 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative (pyrrolidine) | 5.53 ± 0.05 |
| 23 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative | Data not available in pK_i |
Data sourced from studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as GABA-A receptor PAMs.[2]
Table 2: Allosteric Modulatory Efficacy of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives
| Compound | Efficacy (% of GABA-induced Cl⁻ currents) |
| 9 | 172% |
| 16 | 124% |
| 23 | 132% |
| 15 | 105% |
| 29 | 112% |
This data demonstrates the ability of these compounds to enhance GABA-induced ion currents, confirming their allosteric modulatory properties.[3]
Table 3: Metabolic Stability of 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives
| Compound | Parent Compound Remaining after 120 min (%) |
| 9 | 90% |
| 23 | 89.13% |
| Alpidem (comparator) | Significantly lower (data not quantified) |
These results highlight the improved metabolic stability of the 1H-benzo[d]imidazole scaffold compared to imidazo[1,2-a]pyridine derivatives like Alpidem.[3]
Experimental Protocols
The following are detailed methodologies for key experiments performed on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which can be adapted for the evaluation of this compound.
1. Radioligand Binding Assay for GABA-A Receptor Affinity:
-
Objective: To determine the binding affinity of the test compounds to the benzodiazepine site of the GABA-A receptor.
-
Procedure:
-
Prepare crude synaptosomal membranes from rat brains.
-
Incubate the membranes with the radioligand [³H]flumazenil and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[2]
-
2. Electrophysiological Studies for Allosteric Modulatory Efficacy:
-
Objective: To assess the ability of the compounds to modulate the function of the GABA-A receptor.
-
Procedure:
-
Use HEK-293 cells transiently expressing the α1β2γ2 subtype of the human GABA-A receptor.
-
Perform whole-cell patch-clamp recordings.
-
Apply GABA at its EC5-10 concentration to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.
-
Express the efficacy as a percentage of the maximal GABA-induced current.[3]
-
3. Metabolic Stability Assay:
-
Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.
-
Procedure:
-
Incubate the test compound with human liver microsomes (HLMs) in the presence of NADPH.
-
Take samples at various time points (e.g., 0 and 120 minutes).
-
Quench the reaction and analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining.[3]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: GABA-A receptor signaling pathway modulated by a positive allosteric modulator.
Caption: A generalized experimental workflow for the evaluation of novel benzimidazole derivatives.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive in the current scientific literature, the extensive research on its structural analog, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, provides a solid foundation for initiating its pharmacological investigation. The data presented herein for the comparator compound, particularly its promising activity as a GABA-A receptor positive allosteric modulator with enhanced metabolic stability, suggests that the fluorinated benzimidazole scaffold is a valuable starting point for the development of novel therapeutics for neurological disorders.
Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. The experimental protocols detailed in this guide offer a clear roadmap for such investigations. By directly comparing the experimental results of this compound with the established data of its analogs, researchers can elucidate the structure-activity relationships and determine the therapeutic potential of this specific fluorinated benzimidazole. This will undoubtedly contribute to the growing body of knowledge surrounding this important class of compounds and may pave the way for the discovery of novel drug candidates.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For researchers and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide outlines the necessary procedures for the safe handling and disposal of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS Number: 256519-10-5), a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during the disposal process. According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation, and may also lead to respiratory irritation[1].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat[1].
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1].
-
Avoid Contact: Minimize all contact with the chemical. In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes[1].
Quantitative Hazard Classification
The following table summarizes the hazard statements associated with this compound.
| Hazard Class | Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Segregation
As a fluorinated organic compound, this compound is classified as a halogenated waste. It is imperative to segregate this waste stream from non-halogenated chemical waste to prevent dangerous reactions and to facilitate proper disposal[2][3]. Mixing halogenated and non-halogenated waste can lead to the entire mixture being treated as halogenated, increasing disposal costs and complexity[3].
Step 2: Waste Collection and Container Management
-
Designated Waste Container: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof, and clearly labeled waste container[2][4].
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant")[4].
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept tightly sealed when not in use to prevent the release of vapors[1][5]. Do not overfill the container; a headspace of at least 10% is recommended[5].
Step 3: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry[1].
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash[3]. High-temperature incineration is a common method for the destruction of halogenated organic compounds[4][6].
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be handled as hazardous waste unless properly decontaminated. The first rinse of the container should be collected and disposed of as hazardous waste[7]. Subsequent rinses may also need to be collected, depending on institutional and local regulations[4][7].
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. 256519-10-5|this compound|BLD Pharm [bldpharm.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. epa.gov [epa.gov]
- 5. ethz.ch [ethz.ch]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 256519-10-5 Name: [xixisys.com]
Essential Safety and Operational Protocols for 4-fluoro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental risk. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[1]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. A site-specific risk assessment should be conducted to determine if additional measures are necessary.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR) | Essential for preventing the inhalation of fine powder, which is a primary route of exposure for potent compounds. A PAPR is recommended for extended operations.[2] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling hazardous chemicals to prevent skin contact.[2] The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[2] |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face.[1][2] |
| Other | Disposable shoe covers and hair cover | Minimizes the tracking of contaminants out of the designated handling area.[2] |
Operational Plan: Step-by-Step Handling Protocol
Handling of this compound must be performed in a designated and controlled area, such as a certified chemical fume hood, glovebox, or containment isolator, to minimize exposure risk.[2]
-
Preparation and Gowning : Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.
-
Compound Handling : All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control (e.g., a certified chemical fume hood).[1][2] Use disposable equipment whenever possible to reduce the need for cleaning and decontamination. If using non-disposable equipment, ensure it is dedicated to this compound or that a validated cleaning procedure is in place.
-
Spill Management : In the event of a spill, immediately alert others in the area. For a small spill, carefully clean it up using appropriate absorbent materials and decontamination solutions. For a large spill, evacuate the area and follow your institution's emergency procedures.[3] All materials used for spill cleanup must be disposed of as hazardous waste.[2]
-
Decontamination and Cleaning : After handling is complete, decontaminate all surfaces with an appropriate cleaning and deactivating solution. Carefully remove and dispose of all PPE as hazardous waste.[2] Remove the outer gloves first, followed by other PPE, and finally the inner gloves. Wash hands thoroughly with soap and water after exiting the work area.[2]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated waste in clearly labeled, sealed, and appropriate containers.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of hazardous waste through a licensed environmental waste management company, in accordance with all federal, state, and local regulations. Do not dispose of this chemical down the drain.[3]
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
